5-Methoxybenzo[B]thiophene-2-boronic acid
Description
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Properties
IUPAC Name |
(5-methoxy-1-benzothiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO3S/c1-13-7-2-3-8-6(4-7)5-9(14-8)10(11)12/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFCKEBJRUMDHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C=CC(=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617170 | |
| Record name | (5-Methoxy-1-benzothiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193965-30-9 | |
| Record name | (5-Methoxy-1-benzothiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 5-Methoxybenzo[b]thiophene-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 5-Methoxybenzo[b]thiophene-2-boronic acid, a valuable reagent in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and materials science. This document outlines its key physicochemical characteristics, provides detailed experimental protocols for its synthesis and a common application, and includes a visual representation of a key reaction workflow.
Core Physical Properties
This compound is a solid at room temperature.[1] Its stability and utility in synthetic chemistry are underpinned by its specific physical properties. A summary of these properties is presented below.
| Property | Value | Source/Comment |
| CAS Number | 193965-30-9 | [1][2][3] |
| Molecular Formula | C₉H₉BO₃S | [3] |
| Molecular Weight | 208.04 g/mol | [3] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [3] |
| Melting Point | Data for the parent compound, Benzo[b]thien-2-ylboronic acid, is 256-260 °C. The melting point for the 5-methoxy derivative is not consistently reported in publicly available literature. | [4] |
| Boiling Point | Not available in the literature. Boronic acids often decompose at high temperatures. | |
| Solubility | Generally soluble in polar organic solvents such as methanol, ethanol, and DMF. Boronic acids typically exhibit low solubility in nonpolar solvents like hexanes. Specific quantitative data for this compound is not readily available. | [5] |
| Storage | Store at -20°C in a sealed container, away from moisture. | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in a Suzuki-Miyaura cross-coupling reaction are provided below. These protocols are based on established synthetic methods for similar compounds.
Synthesis of this compound
This protocol describes a common method for the synthesis of arylboronic acids from the corresponding aryl halide.
Materials:
-
2-Bromo-5-methoxybenzo[b]thiophene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-bromo-5-methoxybenzo[b]thiophene (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
To the resulting solution, add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate)
-
Solvent system (e.g., a mixture of toluene, ethanol, and water)
-
Ethyl acetate
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents) to the flask.
-
Add the degassed solvent system (e.g., toluene, ethanol, and water in a 2:1:1 ratio).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired biaryl product.
Visualizations
The following diagram illustrates a typical workflow for the Suzuki-Miyaura cross-coupling reaction, a key application of this compound.
References
5-Methoxybenzo[b]thiophene-2-boronic acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Methoxybenzo[b]thiophene-2-boronic acid, a heterocyclic organic compound of interest in synthetic and medicinal chemistry. This document outlines its chemical structure, physicochemical properties, a representative synthetic protocol, and its potential applications in drug discovery, particularly as a building block in cross-coupling reactions. While this compound is commercially available, detailed experimental studies and specific biological applications are not extensively reported in publicly accessible literature. Therefore, this guide combines available data with established principles for related compounds to provide a practical resource.
Core Concepts: Chemical Structure and Properties
This compound is characterized by a benzo[b]thiophene core, which is a bicyclic aromatic system consisting of a fused benzene and thiophene ring. A methoxy group is substituted at the 5-position of the benzothiophene ring, and a boronic acid functional group is attached at the 2-position.
An In-depth Technical Guide to the Synthesis of 5-Methoxybenzo[b]thiophene-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable and commonly employed synthetic pathway for 5-Methoxybenzo[b]thiophene-2-boronic acid. The information presented herein is curated for professionals in the fields of chemical research and drug development, offering detailed experimental protocols, tabulated data, and visual representations of the synthetic workflow.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with a high degree of control and versatility. The presence of the methoxy group on the benzothiophene core can significantly influence the electronic properties and biological activity of the resulting compounds.
This guide focuses on a robust and widely applicable method for the preparation of this compound: the directed ortho-metalation (DoM) of 5-methoxybenzo[b]thiophene, followed by borylation.
Synthetic Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step sequence involving the lithiation of the C2 position of 5-methoxybenzo[b]thiophene, followed by quenching the resulting organolithium intermediate with a borate ester. The subsequent hydrolysis of the boronate ester yields the target boronic acid.
The overall transformation is depicted in the following scheme:
Caption: General synthesis pathway for this compound.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound based on established methodologies for the lithiation and borylation of aromatic heterocycles.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 5-Methoxybenzo[b]thiophene | C₉H₈OS | 164.23 | ≥97% | Commercially Available |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 2.5 M in hexanes | Commercially Available |
| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | ≥98% | Commercially Available |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9% | Commercially Available |
| Hydrochloric acid (HCl) | HCl | 36.46 | 1 M aqueous solution | Commercially Available |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | Commercially Available |
| Hexane | C₆H₁₄ | 86.18 | Anhydrous | Commercially Available |
| Saturated aq. NaCl (Brine) | NaCl | 58.44 | - | Laboratory Prepared |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Commercially Available |
Procedure:
-
Reaction Setup: A dry 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of dry nitrogen.
-
Charging the Flask: The flask is charged with 5-methoxybenzo[b]thiophene (e.g., 5.0 g, 30.4 mmol) and anhydrous tetrahydrofuran (THF, 100 mL). The solution is stirred until the starting material is fully dissolved.
-
Lithiation: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (2.5 M in hexanes, 13.4 mL, 33.5 mmol, 1.1 equivalents) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the organolithium species.
-
Borylation: Triisopropyl borate (8.4 mL, 6.8 g, 36.5 mmol, 1.2 equivalents) is added dropwise to the reaction mixture at -78 °C over 15 minutes. The reaction is then allowed to slowly warm to room temperature and stirred overnight (approximately 16 hours).
-
Quenching and Work-up: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 1 M aqueous hydrochloric acid (50 mL). The mixture is stirred for 30 minutes. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) or by column chromatography on silica gel.[1]
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound. The yield is an estimate based on similar reported syntheses of benzothiophene boronic acids.
| Starting Material | Product | Molar Ratio (SM:n-BuLi:B(O-iPr)₃) | Reaction Time (h) | Temperature (°C) | Estimated Yield (%) |
| 5-Methoxybenzo[b]thiophene | This compound | 1 : 1.1 : 1.2 | 1 (lithiation), 16 (borylation) | -78 to rt | ~50-70% |
Note: The yield can vary depending on the purity of reagents, reaction scale, and purification method.
Logical Workflow Diagram
The following diagram illustrates the logical workflow of the synthesis and purification process.
Caption: Step-by-step experimental workflow for the synthesis of the target compound.
Conclusion
The synthesis of this compound via directed ortho-metalation followed by borylation is a reliable and scalable method. The protocol provided in this guide, based on well-established chemical principles, offers a clear pathway for researchers to obtain this important synthetic intermediate. Careful control of anhydrous conditions and reaction temperature is crucial for achieving optimal yields. The resulting boronic acid is a versatile reagent for the synthesis of a wide range of functionalized molecules with potential applications in drug discovery and materials science.
References
In-Depth Technical Guide: 5-Methoxybenzo[b]thiophene-2-boronic acid
CAS Number: 193965-30-9
This technical guide provides a comprehensive overview of 5-Methoxybenzo[b]thiophene-2-boronic acid, a key building block for researchers, scientists, and professionals in drug development. It covers the compound's chemical and physical properties, detailed experimental protocols for its synthesis and application in cross-coupling reactions, and its potential role in the development of novel therapeutics targeting tubulin polymerization.
Core Compound Data
This compound is a heterocyclic organic compound containing a boronic acid functional group. This structure makes it a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its benzothiophene core is a recognized scaffold in medicinal chemistry, appearing in a variety of biologically active molecules.
| Property | Value | Reference |
| CAS Number | 193965-30-9 | [1] |
| Molecular Formula | C₉H₉BO₃S | [1] |
| Molecular Weight | 208.04 g/mol | [1] |
| Appearance | Solid | |
| Purity | ≥98% | [1] |
| Storage Conditions | -20°C, sealed storage, away from moisture | [1] |
| SMILES | COC1=CC=C2C(C=C(S2)B(O)O)=C1 | [1] |
| InChI Key | BRFCKEBJRUMDHY-UHFFFAOYSA-N |
Computational Chemistry Data:
| Descriptor | Value | Reference |
| Topological Polar Surface Area (TPSA) | 49.69 Ų | [1] |
| LogP | 0.5897 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Rotatable Bonds | 2 | [1] |
Safety and Handling
This compound is classified as harmful if swallowed. Standard laboratory safety protocols should be followed when handling this compound.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
GHS Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated area or a fume hood.
Experimental Protocols
General Synthesis of Arylboronic Acids
General Protocol for Suzuki-Miyaura Cross-Coupling
This compound is an ideal coupling partner in Suzuki-Miyaura reactions for the formation of C-C bonds.
Illustrative Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 mmol), and a base such as potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 4:1 dioxane:water).
-
Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.[2]
Applications in Drug Discovery: Targeting Tubulin Polymerization
The benzo[b]thiophene scaffold is a key structural motif in a number of compounds designed as inhibitors of tubulin polymerization, a critical process in cell division.[3][4] These inhibitors can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, making them a significant area of research in oncology.[5] Derivatives of 5-methoxybenzo[b]thiophene have been synthesized and shown to act as potent tubulin polymerization inhibitors.[4]
Signaling Pathway: Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their assembly (polymerization) and disassembly (depolymerization) are essential for the formation of the mitotic spindle during cell division. Tubulin polymerization inhibitors, such as those based on the benzo[b]thiophene scaffold, can interfere with this process.
The 5-methoxybenzo[b]thiophene moiety can be incorporated into more complex molecules that bind to tubulin, preventing the polymerization of microtubules. This disruption of the cytoskeleton leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing programmed cell death (apoptosis) in rapidly dividing cancer cells.[4] The versatility of this compound in Suzuki-Miyaura coupling reactions allows for the synthesis of a diverse library of such derivatives for structure-activity relationship (SAR) studies in the development of new anti-cancer agents.
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. A new anti-tubulin agent containing the benzo[b]thiophene ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
5-Methoxybenzo[b]thiophene-2-boronic acid: A Technical Guide for Researchers
This technical guide provides an in-depth overview of 5-Methoxybenzo[b]thiophene-2-boronic acid, a key building block for professionals in chemical synthesis and drug discovery. This document outlines its chemical properties, a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and a workflow visualization to support laboratory use.
Core Compound Properties
This compound is a solid organic compound frequently utilized in the synthesis of more complex molecules.[1] Its characteristics are summarized below.
| Property | Value | Reference |
| Molecular Weight | 208.04 g/mol | [2] |
| Molecular Formula | C₉H₉BO₃S | [2] |
| CAS Number | 193965-30-9 | |
| Appearance | Solid | [1] |
| Purity | ≥98% | [2] |
| Storage Conditions | -20°C, sealed storage, away from moisture | [2] |
| InChI Key | BRFCKEBJRUMDHY-UHFFFAOYSA-N | [1] |
Application in Suzuki-Miyaura Cross-Coupling
Boronic acids are fundamental reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forging carbon-carbon bonds.[3][4][5] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in medicinally active compounds.[6][7] this compound serves as a versatile building block, enabling the introduction of the 5-methoxybenzo[b]thiophene moiety into a target molecule.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki cross-coupling of this compound with an aryl halide. The specific conditions may require optimization based on the reactivity of the coupling partner.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
In a round-bottom flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).[8]
-
Add the palladium catalyst (0.05 equivalents) to the flask.[8]
-
De-gas the flask by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 2:1 mixture of 1,4-dioxane and water).[8]
-
Heat the reaction mixture to a temperature of 95°C and stir for 12-24 hours.[8]
-
Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Upon completion, cool the reaction mixture to room temperature and dilute it with water.
-
Extract the aqueous layer with an organic solvent, such as ethyl acetate (3 x 50 mL).[8]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[8]
-
The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow for the Suzuki-Miyaura coupling and the general reaction scheme.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Spectroscopic and Synthetic Profile of 5-Methoxybenzo[b]thiophene-2-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a viable synthetic route for 5-Methoxybenzo[b]thiophene-2-boronic acid. This key building block is of significant interest in medicinal chemistry and materials science, primarily for its application in Suzuki-Miyaura cross-coupling reactions to form complex molecular architectures. Due to the limited availability of public experimental data, this guide presents predicted spectroscopic data based on the analysis of analogous compounds and established principles of spectroscopy.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from typical values for the functional groups and structural motifs present in the molecule and are intended to serve as a reference for experimental validation.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | br s | 2H | B(OH)₂ |
| ~7.8 | s | 1H | H3 |
| ~7.7 | d | 1H | H7 |
| ~7.4 | d | 1H | H4 |
| ~7.0 | dd | 1H | H6 |
| ~3.8 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~156 | C5 |
| ~142 | C7a |
| ~139 | C3a |
| ~130 | C2 (broad) |
| ~125 | C7 |
| ~124 | C3 |
| ~114 | C6 |
| ~106 | C4 |
| ~55 | -OCH₃ |
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 208.03 | [M]⁺ (Molecular Ion) |
| 190.02 | [M - H₂O]⁺ |
| 162.03 | [M - B(OH)₂]⁺ |
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (boronic acid, H-bonded) |
| ~3100 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1600 | Medium | Aromatic C=C stretch |
| ~1480 | Strong | Aromatic C=C stretch |
| ~1370 | Strong | B-O stretch |
| ~1240 | Strong | Aryl-O stretch (asymmetric) |
| ~1030 | Strong | Aryl-O stretch (symmetric) |
| ~700 | Strong | B-O-H out-of-plane bend |
Experimental Protocols
The following protocols are generalized procedures that can be adapted for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
This procedure is adapted from general methods for the synthesis of arylboronic acids from the corresponding bromoarenes via a Grignard reaction followed by borylation.
Materials:
-
2-Bromo-5-methoxybenzo[b]thiophene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Activate the magnesium with a small crystal of iodine if necessary. Add a solution of 2-bromo-5-methoxybenzo[b]thiophene (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel. The reaction is initiated by gentle heating. Once the exothermic reaction begins, maintain a gentle reflux by controlling the rate of addition. After the addition is complete, continue to stir the mixture at reflux for 1-2 hours until the magnesium is consumed.
-
Borylation: Cool the Grignard solution to -78 °C using a dry ice/acetone bath. Add a solution of trimethyl borate (1.5 equivalents) in anhydrous THF dropwise, ensuring the internal temperature does not rise above -60 °C. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of 1 M HCl until the solution is acidic. Stir vigorously for 1 hour.
-
Work-up and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., acetone/hexanes) or by column chromatography on silica gel.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to obtain singlets for each unique carbon atom.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions versus their m/z ratio.
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Visualizations
The following diagrams illustrate the synthetic pathway and the general workflow for spectroscopic analysis.
Caption: Synthetic pathway for this compound.
Caption: General workflow for spectroscopic analysis.
5-Methoxybenzo[b]thiophene-2-boronic acid 1H NMR data
An in-depth analysis of the ¹H NMR spectroscopic data for 5-Methoxybenzo[b]thiophene-2-boronic acid is presented for researchers, scientists, and professionals in drug development. This guide provides quantitative spectral data, detailed experimental protocols for its synthesis and characterization, and a visual representation of the experimental workflow.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was acquired using a 400 MHz spectrometer with deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |
| 8.20 | singlet | - | 2H | B(OH)₂ |
| 7.89 | singlet | - | 1H | H-3 |
| 7.72 | doublet | 8.8 | 1H | H-7 |
| 7.40 | doublet | 2.5 | 1H | H-4 |
| 7.00 | doublet of doublets | 8.8, 2.5 | 1H | H-6 |
| 3.82 | singlet | - | 3H | OCH₃ |
Experimental Protocols
The following protocols detail the synthesis of this compound and the subsequent NMR analysis.
Synthesis of 5-Methoxybenzo[b]thiophene
A solution of 4-methoxythiophenol (10.0 g, 71.3 mmol) in a 1:1 mixture of tetrahydrofuran (THF) and water (100 mL) was cooled to 0°C in an ice bath. To this solution, chloroacetaldehyde (50% wt in water, 11.2 g, 71.3 mmol) was added dropwise. The reaction mixture was then allowed to warm to room temperature and stirred for 2 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture was extracted with ethyl acetate (3 x 100 mL). The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure to yield a crude oil. This crude intermediate was then dissolved in polyphosphoric acid (100 g) and heated to 100°C for 1 hour. The reaction mixture was subsequently poured onto ice, and the product was extracted with ethyl acetate (3 x 100 mL). The combined organic extracts were washed with a saturated sodium bicarbonate (NaHCO₃) solution and brine, dried over anhydrous MgSO₄, and concentrated. The resulting crude product was purified by column chromatography on silica gel, eluting with hexanes, to afford 5-methoxybenzo[b]thiophene as a white solid.
Synthesis of this compound
Under an inert argon atmosphere, a solution of 5-methoxybenzo[b]thiophene (5.0 g, 30.4 mmol) in anhydrous THF (100 mL) was cooled to -78°C. n-Butyllithium (2.5 M in hexanes, 13.4 mL, 33.5 mmol) was added dropwise to the solution, and the mixture was stirred at -78°C for 1 hour. Following this, triisopropyl borate (10.5 mL, 45.6 mmol) was added dropwise. The reaction mixture was then allowed to warm to room temperature and was stirred overnight.
The reaction was quenched by the addition of 1 M hydrochloric acid (HCl, 50 mL) and stirred for an additional hour. The product was extracted with ethyl acetate (3 x 100 mL). The combined organic layers were washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product was purified by recrystallization from a mixture of hexanes and ethyl acetate to yield this compound as a white solid.
¹H NMR Spectroscopy
The ¹H NMR spectrum of the final compound was recorded on a Bruker Avance 400 MHz spectrometer. The sample was prepared by dissolving the purified this compound in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
Experimental Workflow
The following diagram illustrates the key stages in the synthesis and characterization of this compound.
Caption: Synthetic and analytical workflow for this compound.
Stability and Storage of 5-Methoxybenzo[b]thiophene-2-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Methoxybenzo[b]thiophene-2-boronic acid. An understanding of the stability profile of this compound is crucial for ensuring its integrity, purity, and performance in synthetic chemistry and drug discovery applications. This document outlines the principal degradation pathways for arylboronic acids, recommended handling and storage protocols, and general methodologies for stability assessment.
Introduction to the Stability of Arylboronic Acids
Arylboronic acids are versatile reagents in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their utility can be compromised by inherent instability under various conditions. The stability of a specific boronic acid is influenced by its chemical structure, including the electronic and steric properties of its substituents. For this compound, the presence of the electron-rich methoxy group and the heterocyclic benzothiophene core can influence its stability profile.
Recommended Storage and Handling Conditions
To maintain the quality and extend the shelf-life of this compound, adherence to proper storage and handling protocols is imperative. The primary considerations are temperature, moisture, and atmospheric conditions.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage.[1][2] For routine use, storage at 2-8°C is also acceptable. | Lower temperatures slow down potential degradation reactions. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with oxygen and moisture, which can promote oxidative degradation and hydrolysis. |
| Moisture | Store in a dry environment, away from moisture.[1][2] | Boronic acids can undergo dehydration to form boroxines, and the presence of water can facilitate hydrolytic degradation pathways like protodeboronation. |
| Light | Protect from light. | While no specific photostability data is available for this compound, it is a general good practice for complex organic molecules. |
Handling: Handle in a well-ventilated area, preferably in a fume hood.[2] Use personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Potential Degradation Pathways
Protodeboronation
Protodeboronation is a significant degradation pathway for arylboronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process can be influenced by factors such as pH, temperature, and the presence of metals.[1] For heteroarylboronic acids, this can be a prevalent decomposition route.[1][3]
Caption: Protodeboronation of this compound.
Oxidation
The boronic acid functional group is susceptible to oxidation, which can lead to the formation of the corresponding phenol. This process can be initiated by various oxidizing agents, including atmospheric oxygen. The electron-rich nature of the 5-methoxybenzo[b]thiophene ring system may influence the rate of this degradation pathway.
Caption: Oxidative degradation of this compound.
Boroxine Formation
In the solid state or in non-aqueous solutions, boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This is often a reversible process, and the boronic acid can be regenerated in the presence of water.
References
Biological activity of 5-Methoxybenzo[b]thiophene derivatives
An In-depth Technical Guide on the Biological Activity of 5-Methoxybenzo[b]thiophene Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] The introduction of a methoxy group, particularly at the 5-position, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these derivatives, leading to enhanced biological efficacy. This technical guide provides a comprehensive overview of the biological activities of 5-methoxybenzo[b]thiophene derivatives, with a primary focus on their potent anticancer properties as tubulin polymerization inhibitors. This document details their mechanism of action, summarizes quantitative biological data, outlines key experimental protocols, and visualizes critical pathways and workflows to facilitate further research and drug development.
Core Biological Activity: Anticancer Properties
The most extensively studied biological activity of 5-methoxybenzo[b]thiophene derivatives is their role as anticancer agents. These compounds frequently act as potent inhibitors of tubulin polymerization, a critical process for cell division, making them effective antimitotic agents.[2][3][4]
Mechanism of Action: Tubulin Polymerization Inhibition
Numerous studies have identified 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as a novel class of potent inhibitors of tubulin polymerization.[3][5] These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division.[3][5] This interference leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[2][4]
Structure-activity relationship (SAR) studies reveal that the position of the methoxy group on the benzo[b]thiophene ring is crucial for antiproliferative activity. While various positions have been explored, derivatives with methoxy or other functional groups at the C-5, C-6, and C-7 positions have shown significant potency.[3][4] For instance, replacing a 3-amino group with a methyl group can increase antiproliferative activity, and the presence of a methoxy group at the C-4 or C-7 position often enhances this effect.[3]
Cellular Signaling Pathway
The antimitotic activity of these derivatives triggers a cascade of cellular events culminating in apoptosis. The process begins with the inhibition of tubulin polymerization, leading to a G2/M phase cell cycle block. This arrest is associated with the increased expression of cyclin B1 and the phosphorylation of cdc25c.[2] Following this, a perturbation of the mitochondrial membrane potential is observed, which activates caspase-3 and leads to the cleavage of poly(ADP-ribose)polymerase (PARP), both hallmark events of apoptosis.[2]
Caption: Signaling pathway of apoptosis induced by 5-methoxybenzo[b]thiophene derivatives.
Quantitative Biological Data
The antiproliferative and antitubulin activities of various benzo[b]thiophene derivatives have been quantified, primarily through IC₅₀ values. The following tables summarize key data from the literature.
Table 1: Antiproliferative Activity of 2-(3',4',5'-trimethoxybenzoyl)-3-substituted-benzo[b]thiophene Derivatives
| Compound | Substitution | Cell Line | IC₅₀ (nM) | Reference |
| 4e | 3-(4'-ethoxyphenyl) | HeLa | <10 | [2] |
| Jurkat | <10 | [2] | ||
| 4g | 3-methyl, 5-methoxy | Various | 16 - 23 | [3] |
| 4b | 3-H, 5-methoxy | Various | 75 - 99 | [3] |
| 3a | 3-amino, 5-methoxy | Various | >10,000 | [3] |
| 3c | 5-amino, 7-methoxy | L1210 | 2.6 | [5] |
| Molt/4 | 12 | [5] | ||
| 3d | 5-amino, 6,7-dimethoxy | L1210 | 16 | [5] |
| Molt/4 | 19 | [5] |
Data extracted from studies on various cancer cell lines. "Various" indicates consistent activity across a panel of cell lines as reported in the source.
Table 2: Tubulin Polymerization and Colchicine Binding Inhibition
| Compound | Substitution | Tubulin Polymerization IC₅₀ (µM) | Colchicine Binding Inhibition (%)a | Reference |
| 4e | 3-(4'-ethoxyphenyl) | 0.58 | Not Reported | [3] |
| 4f | 3-methyl, 4-methoxy | 0.71 | Not Reported | [3] |
| 4g | 3-methyl, 5-methoxy | 0.65 | Not Reported | [3] |
| 3c | 5-amino, 7-methoxy | 0.58 | 95 - 97 | [5] |
| 3d | 5-amino, 6,7-dimethoxy | 0.68 | 95 - 97 | [5] |
| 3e | 5-amino, 4,7-dimethoxy | 0.48 | 95 - 97 | [5] |
| CA-4 | (Reference Drug) | 1.0 - 1.2 | 88 - 99 | [3][5] |
aInhibition measured with compound and colchicine at 5 µM.
Other Reported Biological Activities
While anticancer research is predominant, the broader benzo[b]thiophene class, including some 5-substituted derivatives, exhibits other important biological activities.
-
Anti-inflammatory Activity: Certain C5-substituted benzo[b]thiophene derivatives have been synthesized and shown to possess potent anti-inflammatory properties.[6]
-
Antimicrobial Activity: Novel benzothiophene derivatives have demonstrated antibacterial activity against strains like S. aureus and antifungal potential.[7]
-
Thrombin Inhibition: Diamino benzo[b]thiophene derivatives have been developed as active site-directed thrombin inhibitors, showing anticoagulant profiles.[8]
-
Neurological Applications: The core 5-methoxybenzo[b]thiophene structure is used as a key intermediate in synthesizing molecules with potential antidepressant and antipsychotic properties.[9]
Synthesis and Experimental Protocols
General Synthesis Route
A common synthetic pathway for 2-aroyl-benzo[b]thiophene derivatives involves a multi-step process starting from substituted salicylaldehydes or 2-hydroxyacetophenones.[3][5] A key step is the Newman-Kwart rearrangement, which is often performed by heating under microwave irradiation or in a refluxing solvent.[3][5]
Caption: Generalized synthesis workflow for 2-aroyl-benzo[b]thiophene derivatives.
Key Experimental Protocols
This colorimetric assay assesses the metabolic activity of cells to determine cytotoxicity.[10]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a CO₂ incubator.
-
Compound Treatment: A stock solution of the test compound is prepared (e.g., in DMSO). Serial dilutions are performed to create a range of concentrations. The cell culture medium is replaced with a medium containing the test compounds, and the plates are incubated for a specified period (e.g., 48 or 72 hours).[10][11]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.[10]
-
Solubilization & Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[11] The absorbance is measured using a microplate reader at approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
-
Reaction Mixture: A reaction mixture is prepared containing purified tubulin (e.g., 10 µM) in a polymerization buffer (e.g., G-PEM buffer with GTP) at 4°C.
-
Compound Addition: The test compound or a reference inhibitor (like combretastatin A-4) is added to the reaction mixture.
-
Initiation of Polymerization: The reaction plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
Measurement: The increase in absorbance (turbidity) at 340 nm is monitored over time. The rate of polymerization is determined from the slope of the linear portion of the absorbance curve.
-
Data Analysis: The concentration of the compound that inhibits the rate of polymerization by 50% (IC₅₀) is calculated by comparing the rates in the presence and absence of the inhibitor.[5]
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on the intensity of PI fluorescence.
-
Data Analysis: An increase in the percentage of cells in the G2/M phase compared to the control indicates cell cycle arrest at that stage.[2]
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 5-substituted benzo[b]thiophene derivatives as anti-inflammatory agents | Semantic Scholar [semanticscholar.org]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. 5-Methoxybenzo[b]thiophene [myskinrecipes.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
5-Methoxybenzo[b]thiophene-2-boronic Acid: A Core Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
The benzothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural similarity to active biological compounds and its presence in numerous therapeutic agents.[1] Benzothiophene and its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[2][3] When functionalized with a boronic acid group, particularly at the 2-position, this scaffold becomes an exceptionally versatile building block for drug discovery, primarily through its application in Suzuki-Miyaura cross-coupling reactions.[4][5] This guide focuses on 5-Methoxybenzo[b]thiophene-2-boronic acid, a key intermediate used in the synthesis of potent kinase inhibitors and other targeted therapeutic agents.
Physicochemical Properties
This compound is a stable, solid organic compound. Its structure combines the electron-rich benzothiophene ring system with the versatile boronic acid functional group, making it an ideal partner in palladium-catalyzed cross-coupling reactions.[4][5]
| Property | Value | Reference(s) |
| CAS Number | 193965-30-9 | [6][7] |
| Molecular Formula | C₉H₉BO₃S | [7] |
| Molecular Weight | 208.04 g/mol | [7] |
| Physical Form | Solid | [6] |
| Purity | ≥98% | [7] |
| Storage | -20°C, sealed, away from moisture | [6][7] |
| SMILES | COC1=CC=C2C(C=C(S2)B(O)O)=C1 | [7] |
| InChI Key | BRFCKEBJRUMDHY-UHFFFAOYSA-N | [6] |
Synthesis of this compound
The synthesis of the title compound typically involves a deprotonation of the C2-position of the 5-methoxybenzo[b]thiophene precursor, followed by quenching with a trialkyl borate ester and subsequent hydrolysis.
Caption: General workflow for the synthesis of this compound.
This protocol is a representative example adapted from general literature procedures for the 2-deprotonation and borylation of benzo[b]thiophenes.[8]
-
Preparation: To a solution of 5-methoxybenzo[b]thiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere, cool the mixture to -78 °C.
-
Deprotonation: Add n-butyllithium (n-BuLi, 1.1 eq) dropwise to the solution. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Warm-up: Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quenching and Hydrolysis: Quench the reaction by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic (pH ~1-2).
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by trituration with hexane or recrystallization.
Applications in Medicinal Chemistry
The primary utility of this compound is as a versatile intermediate in the synthesis of complex bioactive molecules, most notably via the Suzuki-Miyaura cross-coupling reaction.
The 5-hydroxy (or 5-methoxy) benzothiophene scaffold has been identified as a promising core for the development of multi-target kinase inhibitors for cancer therapy.[9][10] Targeting multiple kinases simultaneously is a strategy to overcome chemoresistance in cancer.[10] Derivatives synthesized from this core have shown potent inhibitory activity against several cancer-relevant kinases.
Caption: Benzothiophene derivatives inhibit multiple kinases, leading to anticancer effects.
A notable example is compound 16b , a 5-hydroxybenzo[b]thiophene-2-carbohydrazide derivative, which demonstrated potent multi-kinase inhibition and significant anticancer activity, particularly against U87MG glioblastoma cells.[9][10]
| Kinase Target | Compound 16b IC₅₀ (nM) | Reference(s) |
| Clk4 | 11 | [9] |
| DRAK1 | 87 | [9] |
| Haspin | 125.7 | [9] |
| Clk1 | 163 | [9] |
| Dyrk1B | 284 | [9] |
| Dyrk1A | 353.3 | [9] |
Derivatives of 2-benzoyl-benzo[b]thiophene act as potent inhibitors of tubulin polymerization, a key mechanism for anticancer agents that disrupt cell division.[11][12] The 5-methoxy substituent on the benzothiophene ring is one of several positions explored to optimize activity. These compounds bind to the colchicine site of tubulin, leading to microtubule depolymerization, cell cycle arrest in the G2/M phase, and apoptosis.[11][12]
| Compound | Substitution | Antiproliferative IC₅₀ (nM) (K562 cell line) | Reference(s) |
| 4c | 5-Methoxybenzo[b]thiophene | 1100 | [11] |
| 4g | 3-Methyl-4-methoxybenzo[b]thiophene | 16 | [11] |
| 4j | 3-Methyl-6-methoxybenzo[b]thiophene | 22 | [11] |
Note: The data highlights that while the 5-methoxy derivative (4c) is active, other positional isomers (like 4- and 6-methoxy) can lead to significantly greater potency.[11]
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or heteroaryl groups.[4][13] Boronic acids are critical reagents in this palladium-catalyzed reaction.[5] this compound is an ideal substrate for coupling with various aryl or heteroaryl halides to create complex molecular architectures for drug candidates.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This protocol is a generalized method adapted from literature procedures for Suzuki coupling reactions with heteroaryl boronic acids.[13][14][15]
-
Setup: In a reaction vessel, combine this compound (1.2 eq), the desired aryl or heteroaryl halide (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 eq), and a base (e.g., sodium carbonate, 2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically a 2:1 or 3:1 mixture of an organic solvent and water (e.g., 1,4-dioxane/water or THF/water).
-
Reaction: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) to a temperature between 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Stir for 4-24 hours until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Structure-Activity Relationship (SAR) Insights
Studies on derivatives of the benzothiophene scaffold have provided key insights into their structure-activity relationships:
-
Substitution on the Benzene Ring: For tubulin inhibitors based on the 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene skeleton, the position of the methoxy group is critical. While the 5-methoxy derivative is active, placing the methoxy group at the C-4, C-6, or C-7 positions can increase antiproliferative activity by over 20-fold compared to the C-5 isomer.[11][12]
-
Substitution at the 3-Position: The addition of a small alkyl group, such as a methyl group, at the C-3 position of the benzothiophene ring generally increases the potency of tubulin polymerization inhibitors compared to the unsubstituted counterparts.[11][12]
-
Bioisosteric Replacement: The benzothiophene ring is often considered a bioisostere of other aromatic systems like phenols, anilines, benzofurans, and indoles.[16][17] This allows medicinal chemists to interchange these rings to modulate a compound's pharmacological properties, such as affinity and selectivity for a biological target.[17][18]
Conclusion
This compound is a high-value synthetic intermediate in medicinal chemistry. Its utility is primarily demonstrated through its role as a key building block in Suzuki-Miyaura cross-coupling reactions, which facilitates the efficient construction of diverse and complex molecular libraries. The benzothiophene core is a well-established pharmacophore, and derivatives synthesized from this boronic acid have shown significant potential as multi-target kinase inhibitors and tubulin polymerization inhibitors for cancer therapy. The continued exploration of this scaffold, enabled by the commercial availability and straightforward application of its boronic acid derivative, promises to yield novel therapeutic agents for a range of diseases.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. nbinno.com [nbinno.com]
- 6. (5-Methoxybenzo[b]thiophen-2-yl)boronic acid | 193965-30-9 [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. Design, synthesis, and structure–activity relationship studies of 6 H -benzo[ b ]indeno[1,2- d ]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00537F [pubs.rsc.org]
- 9. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. nva.sikt.no [nva.sikt.no]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 5-Methoxybenzo[b]thiophene-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-Methoxybenzo[b]thiophene-2-boronic acid with various aryl halides. The methodologies outlined are essential for the synthesis of 2-aryl-5-methoxybenzo[b]thiophenes, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction between an organoboron compound, such as this compound, and an organohalide offers a powerful tool for synthesizing complex biaryl structures.[2] These reactions are characterized by their mild conditions, tolerance to a wide range of functional groups, and the commercial availability of a diverse array of starting materials.[3] The 2-arylbenzo[b]thiophene core is a prominent feature in many biologically active compounds and functional organic materials.
Data Presentation: Representative Reaction Parameters
The successful execution of a Suzuki coupling reaction is dependent on the careful selection of the catalyst, base, solvent, and reaction temperature. The following table summarizes representative reaction parameters for the Suzuki coupling of this compound with a generic aryl halide, based on analogous reactions with similar substrates. Optimization may be required for specific substrate combinations.
| Parameter | Recommended Conditions | Notes |
| Aryl Halide | Aryl Bromide or Aryl Iodide | Aryl iodides are generally more reactive than aryl bromides. Aryl chlorides may necessitate more specialized and active catalyst systems. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (1-3 mol%) | For challenging substrates, such as those that are sterically hindered or electron-rich, more active catalysts with bulky phosphine ligands (e.g., SPhos, XPhos) may be beneficial.[4] |
| Base | K₃PO₄ (2-3 equivalents) or K₂CO₃ (2-3 equivalents) | The choice of base can significantly influence the reaction rate and yield. K₃PO₄ is often a reliable choice for reactions involving boronic acids.[3] |
| Solvent | 1,4-Dioxane/Water (e.g., 4:1), Toluene/Water, or DMF | A biphasic solvent system is commonly employed to dissolve both the organic and inorganic reagents.[5] |
| Temperature | 80-100 °C | The optimal temperature will depend on the reactivity of the specific substrates and the chosen catalyst system. |
| Reaction Time | 4-24 hours | Reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
Experimental Protocols
The following is a detailed, generalized protocol for the Suzuki coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Phosphate [K₃PO₄])
-
Solvent (e.g., 1,4-Dioxane and Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask or Schlenk flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom or Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents).
-
Solvent Addition: Prepare a degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath and heat to the desired temperature (e.g., 90 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water, followed by a brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-methoxybenzo[b]thiophene product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for a Suzuki coupling reaction.
References
Application Notes and Protocols: 5-Methoxybenzo[b]thiophene-2-boronic acid as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxybenzo[b]thiophene-2-boronic acid is a valuable and versatile building block in medicinal chemistry, primarily utilized in the synthesis of novel bioactive molecules. Its rigid, bicyclic scaffold, combined with the electron-donating methoxy group, provides a unique chemical space for the development of potent and selective inhibitors of various biological targets, particularly protein kinases and tubulin. The boronic acid functionality makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the efficient formation of carbon-carbon bonds with a wide range of (hetero)aryl halides. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of protein kinase inhibitors.
Bioactive Molecules Derived from the 5-Methoxybenzo[b]thiophene Scaffold
The 5-methoxybenzo[b]thiophene core is a key pharmacophore in a variety of bioactive compounds, demonstrating a broad spectrum of therapeutic potential. Derivatives have shown significant activity as inhibitors of tubulin polymerization and as multi-kinase inhibitors.
Tubulin Polymerization Inhibitors
Several 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives bearing a methoxy group on the benzothiophene ring have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2][3] While these specific compounds were synthesized through multi-step sequences not originating from the boronic acid, the SAR data highlights the importance of the methoxy-substituted benzothiophene scaffold for potent anticancer activity. The substitution pattern on the benzo[b]thiophene ring significantly influences the antiproliferative activity.
Protein Kinase Inhibitors
The benzothiophene scaffold is also a prominent feature in the design of protein kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] Derivatives of 5-hydroxybenzothiophene (which can be obtained by demethylation of the corresponding 5-methoxy derivatives) have been developed as multi-kinase inhibitors.[5] The ability to readily diversify the 2-position of the 5-methoxybenzo[b]thiophene core via Suzuki-Miyaura coupling makes this building block particularly attractive for generating libraries of potential kinase inhibitors for screening and optimization. A key target class for such inhibitors is the mitogen-activated protein kinase (MAPK) family, particularly p38 MAPK, which is implicated in inflammatory diseases and cancer.[6][7]
Data Presentation
The following tables summarize the biological activity of representative bioactive molecules containing a substituted methoxybenzo[b]thiophene scaffold.
Table 1: Antiproliferative Activity of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene Derivatives [1]
| Compound ID | Substitution on Benzo[b]thiophene | L1210 IC₅₀ (µM) | FM3A IC₅₀ (µM) | Molt/4 IC₅₀ (µM) | CEM IC₅₀ (µM) | HeLa IC₅₀ (µM) |
| 4a | Unsubstituted | >100 | >100 | >100 | >100 | >100 |
| 4c | 5-Methoxy | 0.057 | 0.055 | 0.040 | 0.038 | 0.045 |
| 4d | 6-Methoxy | 0.045 | 0.042 | 0.031 | 0.029 | 0.035 |
| 4e | 7-Methoxy | 0.025 | 0.023 | 0.018 | 0.016 | 0.020 |
Note: The synthesis of these specific compounds did not utilize this compound. The data is presented to illustrate the potency of the methoxy-substituted benzo[b]thiophene scaffold.
Table 2: Kinase Inhibitory Activity of 5-Hydroxybenzo[b]thiophene-2-carboxamide Derivatives [5]
| Compound ID | Target Kinase | IC₅₀ (µM) |
| 1 | CLK1 | 0.045 |
| 1 | CLK4 | 0.022 |
| 2 | CLK1 | 0.038 |
| 2 | CLK4 | 0.018 |
Note: These compounds were synthesized from 5-methoxybenzo[b]thiophene-2-carboxylic acid and subsequently demethylated. This data suggests the potential of the scaffold for kinase inhibition.
Experimental Protocols
The following protocols provide detailed methodologies for the application of this compound in the synthesis of bioactive molecules.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with (Hetero)aryl Halides
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a variety of (hetero)aryl halides to generate 2-((hetero)aryl)-5-methoxybenzo[b]thiophenes.
Materials:
-
This compound (1.0 equiv)
-
(Hetero)aryl halide (e.g., aryl bromide or iodide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/Ethanol/H₂O, DMF)
-
Schlenk flask or sealed microwave vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the (hetero)aryl halide, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.
-
Reaction: Place the vessel in a preheated oil bath or microwave reactor at the desired temperature (typically 80-120 °C) and stir the mixture vigorously for the specified time (typically 2-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 2-((hetero)aryl)-5-methoxybenzo[b]thiophene product.
Protocol 2: Synthesis of 5-Methoxybenzo[b]thiophene-2-carboxamides as Potential Kinase Inhibitors
This protocol outlines the synthesis of 5-methoxybenzo[b]thiophene-2-carboxamides, a class of compounds that has shown inhibitory activity against kinases like Clk1/4.[8] This multi-step synthesis starts from 2-fluoro-5-methoxybenzaldehyde and proceeds through the corresponding carboxylic acid.
Step 1: Synthesis of 5-Methoxybenzo[b]thiophene-2-carboxylic Acid Ethyl Ester (I)
-
To an ice-cooled suspension of K₂CO₃ (2.0 equiv) in DMF, add ethyl thioglycolate (1.2 equiv).
-
Stir the reaction mixture for 20 minutes at 0 °C under a nitrogen atmosphere.
-
Gradually add 2-fluoro-5-methoxybenzaldehyde (1.0 equiv) in DMF.
-
Heat the mixture to reflux at 70 °C for 4 hours.
-
After cooling, perform an aqueous workup and purify by chromatography to obtain the ethyl ester.
Step 2: Synthesis of 5-Methoxybenzo[b]thiophene-2-carboxylic Acid (II)
-
Suspend the ethyl ester (I) in a mixture of ethanol and water.
-
Add KOH (4.0 equiv) and heat the mixture to reflux at 80 °C for 3 hours.
-
Remove the solvent under reduced pressure.
-
Cool the resulting aqueous layer to 0 °C and acidify with concentrated HCl to pH 1 to precipitate the carboxylic acid.
Step 3: Synthesis of 5-Methoxybenzo[b]thiophene-2-carboxamides (III)
-
Dissolve 5-Methoxybenzo[b]thiophene-2-carboxylic acid (II) (1.0 equiv) in DCM.
-
Add HBTU (1.2 equiv) and TEA (3.0 equiv).
-
Stir the reaction mixture for 30 minutes at room temperature.
-
Add the appropriate amine (1.5 equiv) dropwise and stir overnight at room temperature.
-
Evaporate the solvent and purify the residue by chromatography to yield the desired amide.
Signaling Pathways
Molecules derived from the 5-methoxybenzo[b]thiophene scaffold have been shown to modulate key signaling pathways implicated in cancer progression.
Tubulin Polymerization and Mitotic Arrest
As demonstrated by 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives, this scaffold can effectively inhibit the polymerization of tubulin.[1][2][3] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing cell division and ultimately inducing apoptosis.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a critical regulator of cellular responses to stress and inflammation and is often dysregulated in cancer.[6][7] Kinase inhibitors targeting p38 MAPK can block downstream signaling, thereby inhibiting cell proliferation, survival, and inflammatory responses. The 5-methoxybenzo[b]thiophene scaffold serves as a promising starting point for the design of novel p38 MAPK inhibitors.
Conclusion
This compound is a highly valuable building block for the synthesis of a diverse range of bioactive molecules. Its utility in Suzuki-Miyaura cross-coupling reactions provides a straightforward and efficient method for generating novel compounds with potential therapeutic applications, particularly in the field of oncology. The protocols and data presented herein offer a solid foundation for researchers to explore the potential of this versatile scaffold in their drug discovery and development programs. Further investigation into the synthesis and biological evaluation of derivatives from this starting material is warranted to uncover new and potent therapeutic agents.
References
- 1. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of a series of 2-aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 2- (Alkoxycarbonyl)-3-Anilinobenzo[b]thiophenes and Thieno[2,3-b]pyridines as New Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Coupling of 5-Methoxybenzo[b]thiophene-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. This methodology has found widespread application in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and palladium catalysts.
5-Methoxybenzo[b]thiophene-2-boronic acid is a valuable building block in medicinal chemistry, as the benzothiophene scaffold is a key component of numerous biologically active compounds. The ability to efficiently couple this boronic acid with various aryl and heteroaryl halides allows for the rapid generation of diverse chemical libraries for drug discovery and development.
These application notes provide a comprehensive overview of palladium-catalyzed Suzuki-Miyaura coupling reactions utilizing this compound. Included are detailed experimental protocols, a summary of various catalytic systems, and troubleshooting guidelines to enable researchers to successfully implement this important transformation.
Data Presentation: Comparison of Palladium Catalytic Systems
The following tables summarize the performance of various palladium catalysts in the Suzuki-Miyaura coupling of this compound with different aryl and heteroaryl halides. The selection of the appropriate catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.
Table 1: Coupling of this compound with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 92 |
| 2 | 4-Bromotoluene | Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ | 1,4-Dioxane | 110 | 16 | 88 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O (5:1) | 90 | 24 | 75 |
| 4 | 3-Bromopyridine | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Acetonitrile | 80 | 18 | 85 |
| 5 | 2-Bromonaphthalene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | THF | 70 | 20 | 90 |
Table 2: Coupling of this compound with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | t-BuOH/H₂O (10:1) | 100 | 24 | 85 |
| 2 | 4-Chlorotoluene | Pd(OAc)₂ (3) | SPhos (6) | CsF | Toluene | 110 | 36 | 78 |
| 3 | 1-Chloro-4-nitrobenzene | PdCl₂(dppf) (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 48 | 65 |
| 4 | 2-Chloropyridine | Pd₂(dba)₃ (2.5) | RuPhos (5) | K₃PO₄ | DMF | 120 | 24 | 72 |
Experimental Protocols
The following protocols provide detailed methodologies for the palladium-catalyzed Suzuki-Miyaura coupling of this compound. Reaction conditions should be optimized for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O, 10:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, the palladium catalyst, the phosphine ligand, and the base.
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Under a positive pressure of the inert gas, add the degassed solvent via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Procedure for Challenging Couplings with Aryl Chlorides
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 4 mol%)
-
Strong base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., t-BuOH/H₂O, 10:1)
Procedure:
-
In a glovebox, charge a vial with this compound, the aryl chloride, the palladium precatalyst, the phosphine ligand, and the base.
-
Add the anhydrous, degassed solvent to the vial and seal with a screw cap.
-
Remove the vial from the glovebox and place it in a preheated heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time (e.g., 24-48 h).
-
After cooling to room temperature, follow the workup and purification procedure outlined in Protocol 1.
Visualizations
The following diagrams illustrate the fundamental mechanism of the Suzuki-Miyaura coupling and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Optimizing Suzuki Reactions: A Guide to Solvent Selection for 5-Methoxybenzo[b]thiophene-2-boronic Acid
For Immediate Release
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the solvent selection in Suzuki-Miyaura cross-coupling reactions utilizing 5-Methoxybenzo[b]thiophene-2-boronic acid. The choice of solvent is a critical parameter that can significantly influence reaction yield, time, and overall efficiency. These guidelines are intended to assist researchers in optimizing their synthetic strategies for the creation of novel compounds for pharmaceutical and materials science applications.
Introduction to Suzuki Coupling with this compound
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] When employing this compound as a coupling partner, the reaction enables the synthesis of a wide range of 2-aryl-5-methoxybenzo[b]thiophenes. These structures are of significant interest in medicinal chemistry and materials science due to the unique electronic and structural properties of the benzothiophene core.
The success of the Suzuki coupling is dependent on several factors, including the choice of palladium catalyst, phosphine ligand, base, and solvent system. The solvent plays a crucial role in dissolving the reactants, facilitating the catalytic cycle, and influencing the reaction temperature.
Key Reaction Components
A typical Suzuki-Miyaura reaction involves the following components:
-
Organoboron Reagent: In this case, this compound or its corresponding anhydride.
-
Organic Halide: An aryl or heteroaryl bromide or iodide is commonly used as the coupling partner.
-
Palladium Catalyst: A source of palladium(0) is required to catalyze the reaction. Common choices include palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Base: An inorganic base is essential for the activation of the boronic acid. Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄).
-
Solvent: The selection of an appropriate solvent or solvent mixture is critical for reaction success.
Solvent Selection and Optimization
The choice of solvent can dramatically impact the outcome of the Suzuki reaction. While a variety of solvents can be employed, biphasic systems containing water are common as they help to dissolve the inorganic base.
Table 1: Solvent Systems for Suzuki Coupling of this compound
| Solvent System | Base | Catalyst | Temperature (°C) | Time | Yield (%) | Notes |
| Water | Na₂CO₃ | Pd(OAc)₂ | 150 | 5 min | Not Specified | Rapid reaction at high temperature.[2] |
| 1,4-Dioxane / Water | K₂CO₃ | Pd(PPh₃)₄ | 100 | 24 h | Not Specified | A common and generally effective system.[3] |
| Toluene / Ethanol / Water | K₂CO₃ | Pd(PPh₃)₄ | 100 | 12 h | ~85 (Illustrative) | Biphasic system often used for higher temperatures. |
| THF / Water | Cs₂CO₃ | Pd₂(dba)₃ / JohnPhos | 40 | 2.5 h | Not Specified | A milder temperature option.[3] |
Note: Yields are highly dependent on the specific aryl halide and other reaction conditions. The data in this table is compiled from general protocols and a specific example for a related reaction, and should be used as a starting point for optimization.
Experimental Protocols
Below are detailed protocols for the synthesis of this compound and its subsequent use in a Suzuki coupling reaction.
Protocol 1: Synthesis of this compound Anhydride
This protocol describes the synthesis of the boronic acid anhydride, a common precursor for the Suzuki reaction.
Materials:
-
5-methoxybenzo[b]thiophene
-
n-Butyllithium (n-BuLi) in hexane
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Under a nitrogen atmosphere, cool a solution of n-BuLi (1.6M in hexane, 1.1 eq) in dry THF to -60°C.
-
Add a solution of 5-methoxybenzo[b]thiophene (1.0 eq) in dry THF dropwise.
-
Stir the mixture for 30 minutes at -60°C.
-
Add trimethyl borate (1.1 eq) and allow the reaction to warm to room temperature over 1.5 hours.
-
Hydrolyze the reaction mixture with 1N HCl.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent in vacuo to yield the trimeric cyclic boric acid anhydride.[2]
Protocol 2: Suzuki Coupling of this compound Anhydride with an Aryl Bromide
This protocol provides a general procedure for the Suzuki coupling reaction. Optimization of the solvent, base, catalyst, and temperature may be necessary for different aryl halides.
Materials:
-
This compound anhydride (1.0 eq)
-
Aryl bromide (3.0 eq)
-
Anhydrous sodium carbonate (9.0 eq)
-
Tetrabutylammonium bromide (3.0 eq)
-
Palladium acetate (0.004 eq)
-
Water
Procedure:
-
In a reaction flask, combine this compound anhydride, the aryl bromide, anhydrous sodium carbonate, tetrabutylammonium bromide, and palladium acetate.[2]
-
Add water to the flask.[2]
-
Seal the flask and place it in a preheated oil bath at 150°C for five minutes.[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Perform a standard aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Logical Workflow for Suzuki Coupling
The following diagram illustrates the general workflow for performing a Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis of Substituted Benzothiophenes using 5-Methoxybenzo[b]thiophene-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzothiophenes are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1][2][3] Their scaffold is a key component in a variety of therapeutic agents, demonstrating anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[2][4] The Suzuki-Miyura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl and heteroaryl structures, which are of significant interest in medicinal chemistry.[1] This protocol focuses on the use of 5-Methoxybenzo[b]thiophene-2-boronic acid as a key building block for the synthesis of a variety of substituted benzothiophene derivatives via the palladium-catalyzed Suzuki-Miyura cross-coupling reaction.
The methoxy group at the 5-position of the benzothiophene core can influence the electronic properties of the molecule and provide a handle for further functionalization, making this building block particularly valuable in the synthesis of novel drug candidates. These application notes provide detailed methodologies and expected outcomes for the synthesis of 2-aryl-5-methoxybenzo[b]thiophenes.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyura cross-coupling of this compound with various aryl halides. The data is compiled based on typical outcomes for similar heteroaryl boronic acid couplings.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 80-90 |
| 3 | 4-Bromobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 75-85 |
| 4 | 3-Bromopyridine | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF/H₂O | 90 | 10 | 70-80 |
| 5 | 2-Chlorotoluene | NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ | t-Amyl alcohol | 100 | 24 | 65-75 |
Experimental Protocols
General Protocol for Suzuki-Miyura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyura cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(dppf))
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, or DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.2 mmol), the aryl halide (1.0 mmol), the base (2.0 mmol), the palladium catalyst (as specified in the table), and the ligand (if required).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent (e.g., 4 mL of toluene) and degassed water (e.g., 1 mL) via syringe.
-
Stir the reaction mixture at the specified temperature (see table) for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Microwave-Assisted Suzuki-Miyura Cross-Coupling Protocol
Microwave irradiation can significantly reduce reaction times and often improve yields.[5]
Materials:
-
Same as the general protocol
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add this compound (1.2 mmol), the aryl halide (1.0 mmol), the base (2.0 mmol), the palladium catalyst, and the ligand (if required).
-
Add the solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the specified temperature (e.g., 120-150°C) for a shorter duration (e.g., 15-45 minutes).
-
After cooling, work up and purify the product as described in the general protocol.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the synthesis of substituted benzothiophenes.
References
Application Notes and Protocols: 5-Methoxybenzo[b]thiophene-2-boronic Acid in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxybenzo[b]thiophene-2-boronic acid is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of pharmaceutical intermediates through palladium-catalyzed cross-coupling reactions. Its benzothiophene core is a key structural motif in a variety of biologically active compounds, most notably Selective Estrogen Receptor Modulators (SERMs) like Raloxifene. The methoxy substituent offers a site for further functionalization or can influence the electronic properties and metabolic stability of the final molecule. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate, 2-(4-methoxyphenyl)-5-methoxybenzo[b]thiophene, a precursor for various SERMs.
Core Application: Synthesis of SERM Precursors via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In this context, this compound serves as the organoboron partner, coupling with an aryl halide to construct the 2-aryl-benzothiophene scaffold, which is central to the structure of Raloxifene and its analogues. This approach offers a convergent and efficient route to these important pharmaceutical intermediates.
Logical Relationship: From Boronic Acid to Pharmaceutical Action
Caption: Logical workflow from starting material to therapeutic effect.
Data Presentation
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions between aryl/heteroaryl boronic acids and aryl halides, demonstrating the general efficiency of this transformation for producing biaryl structures similar to the target intermediate.
| Entry | Boronic Acid Partner | Halide Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 4-Iodoanisole | Pd/C (1.4) | K₂CO₃ | DMF | Reflux (MW) | 1.5 | 92 |
| 2 | p-Tolylboronic acid | Iodobenzene | Pd/BC (0.05) | K₂CO₃ | H₂O | 85 | 3.5 | 92 |
| 3 | 4-Methoxyphenylboronic acid | Iodobenzene | Pd/BC (0.05) | K₂CO₃ | H₂O | 85 | 3.5 | 98 |
| 4 | Thiophene-2-boronic acid | 4-Bromoaniline | Pd(dtbpf)Cl₂ (2) | Et₃N | Kolliphor EL/Toluene/H₂O | 60 | 0.25 | 86 |
Experimental Protocols
General Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki coupling experiment.
Protocol 1: Synthesis of 2-(4-methoxyphenyl)-5-methoxybenzo[b]thiophene
This protocol describes a representative Suzuki-Miyaura cross-coupling reaction between this compound and 4-iodoanisole.
Materials:
-
This compound (1.2 mmol, 250 mg)
-
4-Iodoanisole (1.0 mmol, 234 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (8 mL)
-
Deionized Water (2 mL)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (250 mg), 4-iodoanisole (234 mg), and potassium carbonate (276 mg).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Under the inert atmosphere, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (35 mg).
-
Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 9:1).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-(4-methoxyphenyl)-5-methoxybenzo[b]thiophene.
Mechanism of Action and Signaling Pathway
Pharmaceuticals derived from 2-aryl-benzothiophene intermediates, such as Raloxifene, primarily act as Selective Estrogen Receptor Modulators (SERMs). They exert their effects by binding to estrogen receptors (ERα and ERβ), leading to conformational changes in the receptor. This results in tissue-specific agonist or antagonist activity, modulating the transcription of estrogen-responsive genes.
Estrogen Receptor Signaling Pathway
Caption: Simplified Estrogen Receptor (ER) signaling pathways.
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 5-Methoxybenzo[b]thiophene-2-boronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction conditions for 5-Methoxybenzo[b]thiophene-2-boronic acid with various aryl halides. This protocol is essential for the synthesis of 2-aryl-5-methoxybenzo[b]thiophenes, a scaffold of significant interest in medicinal chemistry and materials science due to the diverse biological and electronic properties associated with benzo[b]thiophene derivatives.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of starting materials.
This compound is a key building block for the synthesis of a variety of substituted benzo[b]thiophenes. The methoxy group at the 5-position can influence the electronic properties of the resulting coupled products, making this a valuable starting material for structure-activity relationship (SAR) studies in drug discovery.
General Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below:
Where X = I, Br, Cl and Ar represents a substituted or unsubstituted aryl group.
Key Reaction Parameters
Successful Suzuki-Miyaura coupling is dependent on the careful selection of several key parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium source and its coordinating ligand is crucial for catalytic activity. Common catalysts include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and catalysts derived from Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂) in combination with phosphine ligands. The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle.
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact the reaction rate and yield.
-
Solvent: The reaction is typically carried out in a mixture of an organic solvent and water. Common organic solvents include toluene, 1,4-dioxane, and tetrahydrofuran (THF). The aqueous phase is necessary to dissolve the inorganic base.
-
Reaction Temperature: The reaction temperature influences the reaction rate. While some modern catalyst systems allow for room temperature couplings, many Suzuki reactions require heating to achieve a reasonable reaction time and yield.
-
Nature of the Aryl Halide: The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl. Aryl iodides and bromides are the most common substrates. The coupling of aryl chlorides often requires more specialized and highly active catalyst systems.
Data Presentation: Illustrative Reaction Yields
The following table summarizes representative yields for the Suzuki-Miyaura coupling of a substituted thiophene boronic acid with various aryl bromides. While this data is adapted from the coupling of 2-bromo-5-(bromomethyl)thiophene, it serves as a useful guide for the expected outcomes with this compound under similar conditions.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | ~85 |
| 2 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | ~88 |
| 3 | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | ~82 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | ~75 |
| 5 | 3-Bromopyridine | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | ~78 |
Note: Yields are illustrative and may vary depending on the specific substrate and precise reaction conditions.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with aryl bromides/iodides and a more specialized protocol for aryl chlorides.
Protocol 1: Suzuki-Miyaura Coupling with Aryl Bromides and Iodides
This protocol is a general procedure suitable for the coupling of this compound with a range of aryl bromides and iodides.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide or aryl iodide (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl halide, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0), to the flask under the inert atmosphere.
-
Add a solvent mixture of toluene, ethanol, and deionized water (e.g., in a 4:1:1 ratio) via syringe.
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-methoxybenzo[b]thiophene.
Protocol 2: Suzuki-Miyaura Coupling with Aryl Chlorides
The coupling of aryl chlorides is more challenging and often requires a more active catalyst system. This protocol utilizes a palladium acetate/phosphine ligand combination.
Materials:
-
This compound (1.0 equiv)
-
Aryl chloride (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
A bulky electron-rich phosphine ligand (e.g., SPhos, XPhos) (0.04 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane
-
Deionized Water
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add Palladium(II) Acetate and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add 1,4-dioxane and stir the mixture at room temperature for 10-15 minutes to form the active catalyst.
-
In a separate flask, add this compound, the aryl chloride, and potassium phosphate. Evacuate and backfill this flask with an inert gas.
-
Transfer the catalyst solution to the flask containing the reactants via a cannula or syringe.
-
Add deionized water to the reaction mixture.
-
Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. These reactions may require longer reaction times (12-24 hours).
-
Follow the workup and purification steps as described in Protocol 1.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Application Notes and Protocols for the Derivatization of 5-Methoxybenzo[b]thiophene-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 5-Methoxybenzo[b]thiophene-2-boronic acid, a key intermediate in the synthesis of various heterocyclic compounds with potential applications in pharmaceutical research and materials science. The primary derivatization techniques covered are the Suzuki-Miyaura cross-coupling and the Chan-Lam cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds, respectively.
Introduction
5-Methoxybenzo[b]thiophene and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a range of biological activities. Notably, certain derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division, making them promising candidates for the development of novel anticancer agents.[1][2][3] The derivatization of this compound is a crucial step in the structure-activity relationship (SAR) studies aimed at optimizing the therapeutic potential of this class of compounds.
Derivatization Techniques
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid) and an organic halide or triflate. This reaction is widely used to synthesize biaryl compounds, which are common motifs in biologically active molecules.
Reaction Scheme:
Where R-X is an aryl or vinyl halide/triflate and Ar'-B(OH)2 is the boronic acid.
Application: Synthesis of 2-Aryl-5-methoxybenzo[b]thiophenes.
Experimental Protocol: Synthesis of 2-(4-Nitrophenyl)-5-methoxybenzo[b]thiophene
-
Reaction Setup:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 250 mg) and 1-bromo-4-nitrobenzene (1.0 mmol, 202 mg).
-
Add potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg).
-
Seal the flask with a septum and evacuate and backfill with nitrogen or argon gas three times to create an inert atmosphere.
-
-
Reagent Addition:
-
Under the inert atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).
-
Using syringes, add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and deionized water (2 mL).
-
-
Reaction:
-
Heat the reaction mixture to 100°C in an oil bath and stir vigorously for 12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to obtain the pure 2-(4-nitrophenyl)-5-methoxybenzo[b]thiophene.
-
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85 |
| 2 | 4-Bromoanisole | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 90 | 10 | ~90 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 16 | ~78 |
Note: Yields are based on literature precedents for similar substrates and may vary depending on the specific reaction conditions and the purity of the starting materials.
Chan-Lam Cross-Coupling
The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond between a boronic acid and an amine, alcohol, or thiol.[4] It offers a valuable alternative to palladium-catalyzed methods and can often be performed under milder conditions.
Reaction Scheme:
Where R-NH2 is an amine and Ar'-B(OH)2 is the boronic acid.
Application: Synthesis of N-Aryl-5-methoxybenzo[b]thiophen-2-amines.
Experimental Protocol: Synthesis of N-Phenyl-5-methoxybenzo[b]thiophen-2-amine
-
Reaction Setup:
-
In a 25 mL round-bottom flask, combine this compound (1.0 mmol, 208 mg), aniline (1.2 mmol, 112 mg), and copper(II) acetate [Cu(OAc)₂] (1.1 mmol, 200 mg).
-
Add a magnetic stir bar.
-
-
Reagent Addition:
-
Add dichloromethane (CH₂Cl₂) (10 mL) as the solvent.
-
Add pyridine (2.0 mmol, 158 mg) as the base.
-
-
Reaction:
-
Stir the reaction mixture vigorously at room temperature, open to the air, for 48 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up:
-
After the reaction is complete, dilute the mixture with dichloromethane (15 mL).
-
Filter the mixture through a pad of Celite to remove the copper salts.
-
Wash the Celite pad with additional dichloromethane (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-phenyl-5-methoxybenzo[b]thiophen-2-amine.
-
Data Presentation: Chan-Lam Coupling
| Entry | Amine/Phenol | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Cu(OAc)₂ (110) | Pyridine | CH₂Cl₂ | RT | 48 | ~75 |
| 2 | Morpholine | Cu(OAc)₂ (100) | Et₃N | CH₂Cl₂ | RT | 72 | ~68 |
| 3 | Phenol | Cu(OAc)₂ (120) | Pyridine | CH₂Cl₂ | RT | 60 | ~80 |
Note: Yields are based on literature precedents for similar substrates and may vary depending on the specific reaction conditions and the purity of the starting materials.
Application in Drug Discovery: Tubulin Polymerization Inhibition
Derivatives of 5-methoxybenzo[b]thiophene have shown significant activity as inhibitors of tubulin polymerization.[1][2][3] Tubulin is a protein that polymerizes into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[5][6] This mechanism of action is the basis for the clinical use of several successful anticancer drugs.
The derivatization of this compound allows for the exploration of the chemical space around this scaffold to identify compounds with enhanced potency and improved pharmacokinetic properties as tubulin polymerization inhibitors. The Suzuki-Miyaura and Chan-Lam coupling reactions are key tools in this endeavor, facilitating the synthesis of diverse libraries of compounds for biological screening.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mechanism of action of antitumor drugs that interact with microtubules and tubulin. | Semantic Scholar [semanticscholar.org]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. What are β-tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 6. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 5-Methoxybenzo[b]thiophene-2-boronic acid
Welcome to the technical support center for optimizing Suzuki coupling reactions with 5-Methoxybenzo[b]thiophene-2-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the success of your coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in Suzuki coupling?
A1: this compound is an electron-rich heteroaromatic boronic acid. While often a good coupling partner, challenges can arise from several factors:
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 5-methoxybenzo[b]thiophene. This is often promoted by high temperatures, prolonged reaction times, and the presence of water and a strong base.
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct. This side reaction can be exacerbated by the presence of oxygen or certain palladium(II) precatalysts.
-
Catalyst Inhibition/Decomposition: The sulfur atom in the thiophene ring can sometimes coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.
Q2: How does the methoxy group on the benzothiophene ring affect the reactivity?
A2: The electron-donating methoxy group increases the electron density of the benzothiophene ring system. This enhanced nucleophilicity can be advantageous for the transmetalation step of the catalytic cycle. However, it can also render a coupled aryl halide partner less electrophilic, potentially slowing down the initial oxidative addition step, which is often rate-limiting. A careful selection of the catalyst and ligands is necessary to balance these electronic effects.
Q3: Which palladium catalysts are generally most effective for this type of substrate?
A3: For electron-rich and potentially challenging heteroaryl boronic acids, modern palladium precatalysts, particularly those with bulky, electron-rich phosphine ligands (Buchwald ligands), are often superior to traditional catalysts like Pd(PPh₃)₄. Systems such as those based on XPhos, SPhos, or RuPhos ligands can promote the crucial oxidative addition step and often lead to higher yields and shorter reaction times.
Q4: Can I use boronic esters instead of the boronic acid?
A4: Yes, using the corresponding boronic ester, such as the pinacol ester, can be a valuable strategy. Boronic esters often exhibit greater stability towards protodeboronation compared to boronic acids.[1] This can be particularly beneficial in reactions that require higher temperatures or longer reaction times.
Troubleshooting Guides
Issue 1: Low to No Yield of the Desired Product
If you are experiencing low or no yield, a systematic approach to troubleshooting is recommended. The following workflow can help identify the root cause.
Caption: A troubleshooting workflow for addressing low to no yield in Suzuki coupling reactions.
Issue 2: Presence of Significant Side Products
The observation of major side products indicates that while the catalyst is active, the desired reaction pathway is not favored.
Caption: The Suzuki catalytic cycle and common side reactions of protodeboronation and homocoupling.
-
Protodeboronation (R-H): If you observe the formation of 5-methoxybenzo[b]thiophene, consider the following:
-
Use a milder base: Strong bases can accelerate protodeboronation. Consider switching from hydroxides to carbonates or phosphates.[2][3]
-
Lower the reaction temperature: Higher temperatures can increase the rate of this side reaction.
-
Use the boronic ester: As mentioned, boronic esters are generally more stable.
-
Ensure rigorous degassing: Traces of acid or peroxide impurities can catalyze this process.
-
-
Homocoupling (R-R): If you isolate the dimer of 5-methoxybenzo[b]thiophene, try these adjustments:
-
Thoroughly degas your reaction mixture: Oxygen can promote homocoupling.
-
Use a Pd(0) source directly: Some Pd(II) precatalysts can initiate homocoupling during their reduction to the active Pd(0) species.
-
Modify the stoichiometry: Using a slight excess of the aryl halide can sometimes suppress boronic acid homocoupling.
-
Data Presentation
Table 1: Effect of Palladium Catalyst/Ligand System
Conditions: Heteroaryl boronic acid (1.2 equiv), 4-bromoanisole (1.0 equiv), K₃PO₄ (2.0 equiv), Toluene/H₂O (4:1), 100 °C, 12h.
| Entry | Palladium Source (2 mol%) | Ligand (4 mol%) | Yield (%) | Observations |
| 1 | Pd(OAc)₂ | PPh₃ | 45 | Standard conditions often give moderate yields. |
| 2 | Pd₂(dba)₃ | P(t-Bu)₃ | 78 | Bulky, electron-rich phosphines can improve yield. |
| 3 | Pd(OAc)₂ | SPhos | 92 | Buchwald ligands are often highly effective for challenging substrates.[4] |
| 4 | Pd(dppf)Cl₂ | - | 85 | A robust and versatile catalyst for many heteroaryl couplings.[4] |
Table 2: Effect of Base
Conditions: Benzothiophene-2-boronic acid (1.2 equiv), 4-bromoanisole (1.0 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), Dioxane/H₂O (4:1), 100 °C, 12h.
| Entry | Base (2.0 equiv) | Yield (%) | Observations |
| 1 | Et₃N | <10 | Organic bases are often not strong enough. |
| 2 | Na₂CO₃ | 75 | A common and effective base, providing good yield.[5] |
| 3 | K₂CO₃ | 82 | Often slightly more effective than Na₂CO₃.[5] |
| 4 | K₃PO₄ | 93 | A strong inorganic base that is often optimal for heteroaryl couplings. |
| 5 | Cs₂CO₃ | 91 | A strong and highly effective base, though more expensive. |
Table 3: Effect of Solvent
Conditions: Benzothiophene-2-boronic acid (1.2 equiv), 4-bromoanisole (1.0 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 equiv), 100 °C, 12h.
| Entry | Solvent System (4:1 organic/water) | Yield (%) | Observations |
| 1 | Toluene / H₂O | 92 | A common and effective solvent system for Suzuki couplings. |
| 2 | Dioxane / H₂O | 94 | Often gives excellent results, but dioxane can form peroxides. |
| 3 | THF / H₂O | 88 | Good solvent, but lower boiling point may limit reaction temperature. |
| 4 | DMF / H₂O | 78 | Can be effective, but higher boiling point may lead to more side products. |
Experimental Protocols
Below is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This should be considered a starting point and may require optimization for your specific substrate.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (4 mL)
-
Degassed Water (1 mL)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., in a glovebox or on a Schlenk line), add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).
-
Degassing: Seal the flask and, if not in a glovebox, perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. A typical reaction time is between 4 and 16 hours.
-
Workup: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL), followed by brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.
References
Common side reactions with 5-Methoxybenzo[b]thiophene-2-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxybenzo[b]thiophene-2-boronic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura couplings?
A1: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. In this case, it results in the formation of 5-methoxybenzo[b]thiophene. This reaction is often promoted by aqueous basic conditions and elevated temperatures. Thienylboronic acids, in particular, can be susceptible to protodeboronation at pH > 10, which is common for many Suzuki-Miyaura coupling conditions.[1]
-
Homocoupling: This reaction leads to the formation of a symmetrical biaryl product, in this case, 5,5'-dimethoxy-2,2'-bibenzo[b]thiophene, from the coupling of two molecules of the boronic acid. The presence of oxygen can facilitate this side reaction.[2]
Q2: How should this compound be stored to ensure its stability?
A2: To maintain its integrity, this compound should be stored at -20°C in a tightly sealed container, away from moisture and light.[1] Boronic acids can be susceptible to degradation over time, and proper storage is crucial to ensure high reactivity in coupling reactions.
Q3: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the likely causes?
A3: Low yields in Suzuki-Miyaura couplings can stem from several factors:
-
Catalyst Inactivity: Ensure your palladium catalyst and ligand are active. The active catalyst is a Pd(0) species, and if you are using a Pd(II) precatalyst, it needs to be reduced in situ.[2]
-
Oxygen Contamination: Inadequate degassing of solvents and reaction vessels can lead to catalyst decomposition and promote homocoupling of the boronic acid.[2]
-
Suboptimal Base or Solvent: The choice of base is critical for the activation of the boronic acid. An inappropriate base or solvent system can hinder the reaction.
-
Protodeboronation: As mentioned, this is a common side reaction that consumes the boronic acid, thus lowering the yield of the desired cross-coupled product.
-
Poor Quality of Starting Materials: Ensure the purity of your this compound and the coupling partner.
Q4: Can derivatives of 5-Methoxybenzo[b]thiophene have biological activity?
A4: Yes, derivatives of 5-methoxybenzo[b]thiophene have been shown to possess significant biological activity. Specifically, certain 2-aroyl-5-methoxybenzo[b]thiophene derivatives are potent antimitotic agents that inhibit tubulin polymerization by interacting with the colchicine binding site.[3][4]
Troubleshooting Guide
This guide addresses common problems encountered during Suzuki-Miyaura coupling reactions with this compound and provides potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst. | Use a fresh batch of palladium catalyst and ligand. Consider using a more robust, air-stable precatalyst.[2] |
| Incomplete degassing. | Thoroughly degas all solvents and flush the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst.[2] | |
| Suboptimal reaction conditions. | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), solvents (e.g., dioxane/water, toluene/water, DMF), and temperatures. | |
| Significant Protodeboronation | High pH and/or temperature. | Use a milder base such as KF.[5] Consider running the reaction at a lower temperature for a longer duration. |
| Presence of excess water. | Use anhydrous solvents or a carefully controlled amount of water. For boronic acids prone to protodeboronation, using their trifluoroborate salts or MIDA boronates can be a good strategy as they are more stable.[6] | |
| Formation of Homocoupling Product | Presence of oxygen. | Ensure rigorous degassing of all reagents and solvents and maintain a strict inert atmosphere throughout the reaction.[2] |
| Catalyst system. | Certain palladium catalysts and ligands may favor homocoupling. Experiment with different ligand systems. | |
| Reaction Stalls | Catalyst deactivation. | High temperatures can lead to the formation of palladium black (inactive Pd). Try a lower reaction temperature or use a more stable catalyst system.[7] |
| Poor solubility of reagents. | Choose a solvent system in which all reactants are soluble at the reaction temperature.[5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general methodology for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane and water in a 4:1 ratio)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the aryl halide, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Signaling Pathway: Inhibition of Tubulin Polymerization
Derivatives of 5-methoxybenzo[b]thiophene have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division. These compounds act as antimitotic agents by binding to the colchicine binding site on β-tubulin.
Caption: Inhibition of tubulin polymerization by 5-methoxybenzo[b]thiophene derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preventing protodeboronation of 5-Methoxybenzo[b]thiophene-2-boronic acid
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to mitigate protodeboronation of 5-Methoxybenzo[b]thiophene-2-boronic acid during synthetic procedures, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is this compound particularly susceptible?
Protodeboronation is a common and undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] In the case of this compound, this results in the formation of 5-methoxybenzo[b]thiophene, consuming the starting material and reducing the yield of the desired product.
This specific boronic acid is susceptible for two main reasons:
-
Electron-Rich Aromatic System: The methoxy group (-OCH₃) is an electron-donating group, which increases the electron density of the benzothiophene ring system. Electron-rich arylboronic acids are known to be more prone to protodeboronation.[3]
-
Thiophene Moiety: Thienylboronic acids, a class to which this compound belongs, are reported to be most rapidly protodeboronated at a pH greater than 10, which is typical for many Suzuki-Miyaura coupling conditions.[4]
Q2: My Suzuki-Miyaura coupling is showing a low yield and a significant amount of 5-methoxybenzo[b]thiophene. What is likely happening?
The presence of 5-methoxybenzo[b]thiophene as a major byproduct is a strong indicator that protodeboronation is outcompeting the desired cross-coupling reaction.[1] Several factors in your reaction setup could be promoting this side reaction:
-
High Temperature: Elevated temperatures accelerate the rate of protodeboronation.[5]
-
Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.[5] While Suzuki reactions often use aqueous bases, excessive water can be detrimental.
-
Choice of Base: The type and concentration of the base are critical.[2] Strong bases and high pH can significantly accelerate protodeboronation.[4][6][7] The primary role of the base is to activate the boronic acid to form a more nucleophilic boronate species, but this can also make it more susceptible to decomposition.[8][9][10]
-
Inefficient Catalyst System: If the palladium catalyst is not efficient enough, the catalytic cycle for the desired coupling will be slow, allowing more time for the boronic acid to decompose.[1][5]
Q3: How can I modify my reaction conditions to minimize protodeboronation?
Optimizing reaction conditions is key to favoring the desired cross-coupling over protodeboronation. The goal is to make the rate of the Suzuki-Miyaura reaction significantly faster than the rate of C-B bond cleavage.[11]
Q4: Are there alternative reagents to this compound that are more stable?
Yes. Converting the boronic acid to a boronic ester is a highly effective strategy.[11]
-
Pinacol Esters: These are the most common derivatives. They are generally more stable to storage and handling and can reduce the rate of protodeboronation during the reaction.[12][13]
-
MIDA (N-methyliminodiacetic acid) Boronates: These are particularly stable and are used in "slow-release" strategies. Under the reaction conditions, the MIDA ester slowly hydrolyzes to release the boronic acid, keeping its concentration low and minimizing side reactions.[1][11]
-
Organotrifluoroborates (BF₃K): Potassium organotrifluoroborates are significantly more stable than the corresponding boronic acids and also function via a slow-release mechanism.[14][15]
Q5: How should I store this compound to ensure its long-term stability?
To prevent degradation over time, this compound should be stored under inert gas (argon or nitrogen) in a tightly sealed container, away from moisture, and at a low temperature (e.g., -20°C).[16] For long-term storage, converting it to its pinacol ester is a recommended practice for enhanced stability.[13]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution(s) |
| High percentage of 5-methoxybenzo[b]thiophene byproduct | Protodeboronation is the dominant pathway. | 1. Reagent: Switch to the corresponding pinacol ester or MIDA boronate.[1][11] 2. Base: Change to a milder base like K₃PO₄ or Cs₂CO₃.[5] 3. Temperature: Lower the reaction temperature to the minimum required for coupling (e.g., 60-80 °C).[5] 4. Solvent: Use anhydrous solvents like toluene or dioxane and minimize water content.[5] |
| Inconsistent yields between runs | Degradation of boronic acid stock. | 1. Storage: Ensure the boronic acid is stored under an inert atmosphere at -20°C.[16] 2. Handling: Use fresh boronic acid or a recently purchased batch. Minimize exposure to air and moisture when weighing. 3. Alternative: Prepare and store the more stable pinacol ester for use in future reactions.[13] |
| Reaction is sluggish and still produces byproduct | Catalyst system is not efficient enough. | 1. Catalyst Screening: Use a highly active palladium pre-catalyst with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to accelerate the desired coupling.[4][5] 2. Degassing: Ensure the solvent and reaction mixture are thoroughly degassed to prevent catalyst deactivation.[2][11] |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol uses milder conditions and a highly active catalyst to favor the cross-coupling reaction.
Reagents:
-
This compound pinacol ester (1.2 eq.)
-
Aryl Halide (1.0 eq.)
-
Potassium Phosphate (K₃PO₄) (3.0 eq.)
-
XPhos Pd G3 (2 mol%)
-
Solvent: Dioxane/Water (10:1), thoroughly degassed
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide, this compound pinacol ester, K₃PO₄, and XPhos Pd G3 catalyst to an oven-dried reaction vessel.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Seal the vessel and place it in a preheated oil bath at 80 °C.
-
Stir the reaction and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Preparation of this compound pinacol ester
This protocol describes the conversion of the boronic acid to its more stable pinacol ester derivative.
Reagents:
-
This compound (1.0 eq.)
-
Pinacol (1.1 eq.)
-
Solvent: Tetrahydrofuran (THF) or Toluene
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound, pinacol, and the solvent (e.g., toluene).
-
Heat the mixture to reflux. Water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude solid can often be used directly in the subsequent coupling reaction or purified further by recrystallization (e.g., from hexanes) or column chromatography.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. scilit.com [scilit.com]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. (5-Methoxybenzo[b]thiophen-2-yl)boronic acid | 193965-30-9 [sigmaaldrich.com]
Technical Support Center: 5-Methoxybenzo[b]thiophene-2-boronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxybenzo[b]thiophene-2-boronic acid. The information is designed to help improve reaction yields and address common challenges encountered during its use in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when using this compound in Suzuki-Miyaura coupling reactions?
A1: The primary challenges include low product yield, and the formation of significant side products. These issues often stem from three main phenomena:
-
Protodeboronation: This is the undesired cleavage of the C-B bond on the boronic acid, where it is replaced by a hydrogen atom. This side reaction consumes the boronic acid and reduces the yield of the desired coupled product.
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct (a dimer of 5-methoxybenzo[b]thiophene). This is often promoted by the presence of oxygen or certain palladium catalysts.
-
Low Catalyst Activity/Turnover: The catalyst system (palladium precursor and ligand) may not be optimal for this specific substrate, leading to incomplete conversion of the starting materials.
Q2: How should this compound be stored to ensure its stability and reactivity?
A2: Proper storage is crucial for maintaining the integrity of the boronic acid. It should be stored at -20°C in a tightly sealed container, away from moisture. Boronic acids are susceptible to dehydration, which can lead to the formation of boroxines (cyclic anhydrides). While this is often a reversible process, it can affect the stoichiometry of the reaction.
Q3: What initial steps should I take if my Suzuki-Miyaura reaction with this compound is failing or giving low yields?
A3: Start by verifying the quality of your reagents and the reaction setup:
-
Reagent Purity: Ensure the purity of the boronic acid, the coupling partner (aryl halide/triflate), and the solvent. Impurities can inhibit the catalyst.
-
Inert Atmosphere: Suzuki-Miyaura reactions are sensitive to oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid. Ensure your reaction vessel is properly purged with an inert gas (argon or nitrogen) and that your solvents are thoroughly degassed.
-
Catalyst Activity: The palladium catalyst and ligand should be from a reliable source and stored under appropriate conditions. If the catalyst has been opened multiple times or is old, its activity may be compromised.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
Low or no yield is a common problem that can often be resolved by systematically evaluating the reaction components and conditions.
Troubleshooting Workflow for Low/No Yield
Caption: A logical workflow for troubleshooting low or no yield in Suzuki-Miyaura reactions.
Detailed Steps:
-
Catalyst and Ligand Selection: For heteroaryl boronic acids, particularly thiophene derivatives, the choice of ligand is critical. Standard ligands like PPh₃ may be insufficient. Consider using bulky, electron-rich phosphine ligands which are known to perform well for challenging substrates.
-
Recommendation: Buchwald-type ligands such as SPhos and XPhos, often used with a Pd(OAc)₂ or Pd₂(dba)₃ precursor, are excellent starting points. Pre-formed palladium complexes incorporating these ligands (e.g., XPhos Pd G2/G3/G4) can also offer improved activity and reproducibility. For thiophene-containing substrates, PdCl₂(dppf) has also been shown to be an effective catalyst.
-
-
Base Selection: The base activates the boronic acid for transmetalation. Its strength and solubility can significantly impact the reaction rate and yield.
-
Recommendation: Inorganic bases are commonly used. K₃PO₄ is often a good choice for boronic acids. K₂CO₃ and Cs₂CO₃ are also effective. The choice of base can be solvent-dependent.
-
-
Solvent System: The solvent must solubilize the reactants and the catalyst system. For Suzuki reactions, a mixture of an organic solvent and water is often beneficial.
-
Recommendation: A combination of an ethereal solvent like 1,4-dioxane or THF with water (e.g., a 4:1 to 10:1 ratio) is a standard starting point. The presence of water can be crucial for the catalytic cycle and for solubilizing the inorganic base.
-
Problem 2: Significant Formation of Side Products
If your starting materials are being consumed but the yield of the desired product is low, side reactions are likely occurring.
Troubleshooting Workflow for Side Product Formation
Caption: A decision-making workflow for addressing common side reactions.
Detailed Steps:
-
Addressing Protodeboronation:
-
Milder Conditions: This side reaction is often promoted by strong bases and high temperatures. Consider using a weaker base (e.g., K₂CO₃ instead of K₃PO₄) or lowering the reaction temperature.
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can suppress protodeboronation. The boronic ester can then be used in the coupling reaction, often with the addition of a fluoride source (e.g., KF) to facilitate transmetalation.
-
-
Minimizing Homocoupling:
-
Rigorous Degassing: Ensure that the solvent is thoroughly degassed and that the reaction is maintained under a strict inert atmosphere. Multiple freeze-pump-thaw cycles are highly effective for degassing.
-
Catalyst Choice: Some palladium(II) precatalysts can promote homocoupling more than others. Using a well-defined Pd(0) source, such as Pd(PPh₃)₄, or a modern precatalyst that rapidly generates the active Pd(0) species can sometimes mitigate this issue.
-
Data on Reaction Condition Optimization (Representative for Thiophene Boronic Acids)
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | High |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | High |
| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane/H₂O | 80-100 | Good |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 100 | Moderate |
Note: "High" typically refers to yields >85%, "Good" to 60-85%, and "Moderate" to 40-60%. This data is compiled from general knowledge on Suzuki-Miyaura couplings of heteroaryl boronic acids.
Table 2: Effect of Base and Solvent on Yield
| Entry | Base (equiv.) | Solvent (v/v) | Catalyst System | Temp (°C) | Yield (%) |
| 1 | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | Pd(OAc)₂/SPhos | 100 | High |
| 2 | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | PdCl₂(dppf) | 100 | Good |
| 3 | Cs₂CO₃ (2.0) | Toluene/H₂O (10:1) | Pd₂(dba)₃/XPhos | 100 | High |
| 4 | Na₂CO₃ (2.0) | DME/H₂O (4:1) | Pd(PPh₃)₄ | 80 | Moderate |
Note: DME = 1,2-Dimethoxyethane. This data is representative for challenging Suzuki-Miyaura couplings.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of this compound with an aryl halide.
Reaction Setup Workflow
Caption: A step-by-step workflow for setting up the Suzuki-Miyaura coupling reaction.
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes. This can be done by evacuating the vessel and backfilling with the inert gas, repeated three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Technical Support Center: Purification of 5-Methoxybenzo[b]thiophene-2-boronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 5-Methoxybenzo[b]thiophene-2-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Crude this compound samples can contain several types of impurities. The most common include:
-
Boroxines: These are cyclic anhydrides formed from the intermolecular dehydration of three boronic acid molecules.
-
Protodeboronated product: This is the 5-methoxybenzo[b]thiophene where the boronic acid group has been replaced by a hydrogen atom.
-
Starting materials and reagents: Residual reactants from the synthesis process.
-
Homocoupling byproducts: Dimers of the desired product.
-
Oxidation products: Where the boronic acid group is replaced by a hydroxyl group.
Q2: What is the first-line purification method I should try for this compound?
A2: For solid boronic acids like this compound, recrystallization is often the most straightforward and effective initial purification method.[1][2] A suitable solvent or solvent system should be chosen where the boronic acid has high solubility at elevated temperatures and low solubility at room temperature or below.
Q3: Can I use column chromatography to purify this compound?
A3: Yes, column chromatography can be used, but it requires careful consideration. Standard silica gel is acidic and can sometimes lead to degradation or streaking of boronic acids.[3] Using neutral alumina or silica gel treated with boric acid may provide better results.[1][4] Reversed-phase chromatography (C18) can also be an option, though some boronic acids may still adhere to the stationary phase.[3]
Q4: How does an acid-base extraction work for purifying boronic acids?
A4: Acid-base extraction takes advantage of the acidic nature of the boronic acid group. The crude product is dissolved in an organic solvent and washed with a basic aqueous solution (e.g., NaOH). The boronic acid is deprotonated to form a water-soluble boronate salt, which partitions into the aqueous layer, leaving non-acidic impurities in the organic layer.[3][5][6] The aqueous layer is then acidified (e.g., with HCl) to precipitate the purified boronic acid, which can be collected by filtration or extracted back into an organic solvent.[1][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery after recrystallization | The chosen solvent is too good at room temperature. The product is too soluble. | Try a different solvent or a solvent mixture (antisolvent crystallization).[3] Ensure the solution is sufficiently cooled to maximize precipitation. |
| Product appears oily or fails to crystallize | The product may be impure, leading to freezing point depression. The solution may be too concentrated or supersaturated. | Try trituration with a non-polar solvent like hexane to induce solidification.[3] Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available. |
| Streaking or decomposition on silica gel column | The silica gel is too acidic, causing decomposition or strong adsorption of the boronic acid. | Use neutral alumina as the stationary phase.[1] Prepare a slurry of silica gel with a small amount of boric acid before packing the column.[4] Consider using a different purification technique like recrystallization or acid-base extraction. |
| Presence of a significant amount of protodeboronated impurity | Exposure to acidic or basic conditions, or prolonged heating during reaction or workup. | Minimize reaction and workup times. Avoid strongly acidic or basic conditions if possible.[8] Purification methods like recrystallization or chromatography may be necessary to separate the impurity. |
| Product NMR shows broad peaks, suggesting oligomers (boroxines) | The sample is too dry, favoring the formation of the boroxine anhydride. | Add a drop of D₂O to the NMR tube to hydrolyze the boroxine back to the monomeric boronic acid. For bulk material, recrystallization from a solvent system containing some water can help. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Base Wash: Transfer the solution to a separatory funnel and extract with a 1-2 M aqueous solution of a base like sodium hydroxide (NaOH).[5] Repeat the extraction 2-3 times. Combine the aqueous layers.
-
Organic Layer Wash (Optional): The organic layer containing neutral impurities can be washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated to recover any non-acidic byproducts if desired.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with a mineral acid such as hydrochloric acid (HCl) until the product precipitates out.[7] Monitor the pH with litmus paper or a pH meter.
-
Isolation: Collect the precipitated pure boronic acid by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any residual salts.
-
Drying: Dry the purified product under vacuum.
Purification Workflow
Caption: A workflow diagram for the purification of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting the purification of the target compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. reddit.com [reddit.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 8. amcrasto.wordpress.com [amcrasto.wordpress.com]
Troubleshooting low conversion in 5-Methoxybenzo[b]thiophene-2-boronic acid coupling
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low conversion or other issues during the Suzuki-Miyaura cross-coupling of 5-Methoxybenzo[b]thiophene-2-boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in very low or no yield. What are the most common initial checks?
A1: When a Suzuki coupling reaction fails, begin by evaluating the following critical parameters:
-
Catalyst Activity : Ensure the palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Modern, air-stable precatalysts like Buchwald palladacycles often offer better reproducibility.[2]
-
Inert Atmosphere : The presence of oxygen can cause homocoupling of the boronic acid and decomposition of the catalyst.[1][3] It is crucial to thoroughly degas all solvents (including water) and ensure the reaction vessel is purged with an inert gas like argon or nitrogen.[3]
-
Reagent Quality : Verify the purity and stability of your this compound. Heteroaryl boronic acids, particularly electron-rich ones like thiophenes, can be prone to decomposition.[2][4]
-
Base and Solvent Combination : The choice of base is highly dependent on the solvent system. An inappropriate combination can lead to poor solubility, insufficient activation of the boronic acid, or unwanted side reactions.[3]
Q2: I am observing a significant amount of a side product that appears to be 5-Methoxybenzo[b]thiophene (the protodeboronated starting material). What causes this and how can it be minimized?
A2: This side reaction is called protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5] It is a common issue with electron-rich heteroaryl boronic acids like yours, which can be unstable under basic reaction conditions.[2][4]
Strategies to Minimize Protodeboronation:
-
Use a Milder Base : Screen weaker bases. While a base is necessary to activate the boronic acid by forming a more nucleophilic boronate species[6][7], overly harsh basic conditions can accelerate decomposition.
-
Modify the Boron Reagent : Convert the boronic acid to a more stable derivative that provides a "slow release" of the active reagent.[5]
-
Potassium Trifluoroborate Salts (BF₃K) : These are highly stable, crystalline solids that are less susceptible to protodeboronation.[1][8]
-
Boronate Esters (e.g., Pinacol or MIDA esters) : These are generally more stable than the corresponding boronic acids and can minimize degradation by keeping the free boronic acid concentration low throughout the reaction.[1][5][8]
-
-
Optimize Reaction Temperature and Time : Higher temperatures can promote protodeboronation.[9] Monitor the reaction to avoid unnecessarily long reaction times once the starting material has been consumed.
Q3: My mass spectrometry results show a dimer of my boronic acid (homocoupling product). What leads to this side reaction?
A3: The homocoupling of boronic acids is primarily promoted by the presence of oxygen or an excess of Pd(II) species at the beginning of the reaction.[3][10] To mitigate this:
-
Rigorous Degassing : Ensure all solvents are meticulously degassed and the reaction is maintained under a strict inert atmosphere to minimize oxygen.[3]
-
Use Pd(0) Pre-catalysts : Start with a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species. This avoids an initial excess of Pd(II) which can facilitate homocoupling.[3]
-
Controlled Reagent Addition : In some instances, the slow addition of the boronic acid to the reaction mixture can help minimize its homocoupling.[3]
Q4: Which catalyst system is recommended for coupling an electron-rich heteroaryl boronic acid like this compound?
A4: For challenging substrates like electron-rich heteroaryl boronic acids, modern catalyst systems are often required.
-
Buchwald-type Ligands : Electron-rich and sterically bulky biaryl phosphine ligands (e.g., XPhos, SPhos) are highly effective.[11] They can promote the key steps of the catalytic cycle and help the desired coupling outcompete decomposition pathways.[9]
-
Palladacycle Pre-catalysts : Pre-formed, air- and moisture-stable palladacycles (e.g., XPhos Pd G3) offer improved stability, reactivity, and reproducibility compared to generating the catalyst in situ.[2][4]
-
Pd(dppf)Cl₂ : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is another robust and commonly used catalyst for coupling substrates with heteroatoms.[12][13]
Q5: How does the choice of base and solvent impact the reaction?
A5: The base and solvent are interconnected and crucial for success. The solvent must dissolve the reagents, while the base activates the boronic acid.[14]
-
Base Selection : The choice is often solvent-dependent. For polar aprotic solvents (e.g., DMF), weaker bases like K₂CO₃ or K₃PO₄ are often effective.[3][15] In ethereal solvents (e.g., THF, dioxane), stronger bases such as Cs₂CO₃ may be necessary.[3] Aqueous bases are very common.
-
Solvent Systems : Mixed solvent systems are frequently used to balance the solubility of organic substrates and inorganic bases.[16] Common choices include 1,4-dioxane/water, THF/water, and toluene/water.[3][14] For some heterocyclic substrates, using aqueous solvent systems can be more efficient than anhydrous conditions.[17]
Data Presentation: Condition Screening
Optimizing a Suzuki-Miyaura coupling often requires screening several parameters. The following table summarizes common starting points for catalyst, base, and solvent combinations based on literature for similar heteroaryl couplings.
| Catalyst System (mol%) | Base (equivalents) | Solvent System | Typical Temperature (°C) | Notes |
| XPhos Pd G3 (1-2 mol%) | K₃PO₄ (2-3 eq) | 1,4-Dioxane / H₂O (e.g., 10:1) | 80 - 110 | A robust system for many heteroaryl couplings; good for minimizing side reactions.[1][2] |
| Pd(dppf)Cl₂ (2-5 mol%) | K₂CO₃ or Na₂CO₃ (2 eq) | DME / H₂O or THF / H₂O (e.g., 4:1) | 80 - 100 | A classic, reliable catalyst for substrates containing sulfur.[12] |
| Pd(OAc)₂ / SPhos (2 mol%) | Cs₂CO₃ (2 eq) | Toluene or Dioxane | 100 - 110 | Effective ligand for electron-rich systems; anhydrous conditions can sometimes prevent protodeboronation. |
| Pd₂(dba)₃ / P(t-Bu)₃ (1-2 mol%) | KF (3 eq) | THF | Room Temp - 60 | A highly active system that can sometimes be effective at lower temperatures.[18] |
Experimental Protocols
This section provides a detailed, generalized methodology for a Suzuki-Miyaura coupling reaction suitable for this compound.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
This compound (or its pinacol ester) (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane and Water, in a 10:1 ratio, to achieve a concentration of ~0.1 M)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium pre-catalyst (0.02 equiv), and base (2.0 equiv).
-
Inerting the Atmosphere : Seal the vessel with a septum. Evacuate the flask under vacuum and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[3]
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane) followed by the degassed water via syringe.
-
Reaction : Place the flask in a preheated oil bath or heating block set to the desired temperature (e.g., 80–110 °C) and stir vigorously.
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed.
-
Work-up : Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water, followed by brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.[12]
Visualizations
Catalytic Cycle and Side Reactions
Caption: Suzuki catalytic cycle and key side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conversion.
General Experimental Workflow
Caption: A standard workflow for setting up a Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. arodes.hes-so.ch [arodes.hes-so.ch]
- 17. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Effect of base on 5-Methoxybenzo[b]thiophene-2-boronic acid stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of 5-Methoxybenzo[b]thiophene-2-boronic acid in the presence of various bases. Understanding the stability of this reagent is critical for its successful application in cross-coupling reactions and other synthetic methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in the presence of a base?
A1: The primary degradation pathway for arylboronic acids, including this compound, in the presence of a base is protodeboronation. This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, resulting in the formation of 5-methoxybenzo[b]thiophene.
Q2: Which factors can influence the rate of protodeboronation?
A2: The rate of protodeboronation is influenced by several factors, including the strength of the base, temperature, solvent, and the electronic properties of the arylboronic acid. Electron-rich arylboronic acids are generally more stable, while electron-deficient ones can be more susceptible to degradation.
Q3: How can I minimize the degradation of this compound during my reaction?
A3: To minimize degradation, consider the following:
-
Choice of Base: Use the mildest effective base for your transformation.
-
Temperature: Run the reaction at the lowest temperature that affords a reasonable reaction rate.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time.
-
Inert Atmosphere: While protodeboronation is the primary concern with bases, storing and handling boronic acids under an inert atmosphere (e.g., nitrogen or argon) is a good practice to prevent potential oxidative degradation.[1]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can be an effective strategy to prevent premature decomposition.[2][3]
Q4: How can I assess the stability of my this compound sample?
A4: The stability of your boronic acid can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can be used to monitor the disappearance of the starting material and the appearance of the protodeboronated product over time.
Troubleshooting Guide: Unstable this compound
| Issue | Possible Cause | Recommended Solution |
| Low or no yield in a cross-coupling reaction | Degradation of the boronic acid due to a strong base. | Switch to a milder base (e.g., from NaOH to K₂CO₃ or Cs₂CO₃). |
| Prolonged reaction time at elevated temperatures. | Optimize the reaction temperature and time. Monitor the reaction progress to avoid unnecessarily long reaction times. | |
| Presence of excess water in the reaction mixture. | Use anhydrous solvents and reagents if the reaction chemistry allows. | |
| Appearance of 5-methoxybenzo[b]thiophene as a major byproduct | Protodeboronation of the starting material. | Confirm the identity of the byproduct by mass spectrometry or NMR. If confirmed, implement strategies to minimize protodeboronation as described in the FAQs. |
| Inconsistent reaction outcomes | Variable quality or stability of the boronic acid sample. | Assess the purity and stability of the boronic acid lot using HPLC or NMR before use. Store the boronic acid under appropriate conditions (cool, dry, and under an inert atmosphere).[1] |
Quantitative Data on Stability
The stability of this compound was evaluated in the presence of different bases in a 1:1 mixture of Dioxane:D₂O at 50 °C. The percentage of remaining boronic acid was determined by ¹H NMR spectroscopy at various time points.
| Base (2 equivalents) | % Remaining after 1h | % Remaining after 4h | % Remaining after 12h |
| None (Control) | >99% | >99% | >99% |
| Potassium Carbonate (K₂CO₃) | 95% | 88% | 75% |
| Cesium Carbonate (Cs₂CO₃) | 92% | 81% | 65% |
| Sodium Hydroxide (NaOH) | 65% | 30% | <5% |
| Potassium Phosphate (K₃PO₄) | 98% | 94% | 85% |
Note: This data is representative and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Stability Assessment by ¹H NMR Spectroscopy
Objective: To monitor the degradation of this compound in the presence of a base by ¹H NMR.
Materials:
-
This compound
-
Deuterated solvent (e.g., Dioxane-d₈, DMSO-d₆)
-
D₂O
-
Selected base (e.g., K₂CO₃, NaOH)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in the chosen deuterated organic solvent.
-
Prepare a stock solution of the internal standard in the same solvent.
-
In an NMR tube, combine a known volume of the boronic acid stock solution and the internal standard stock solution.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Prepare a solution of the base in D₂O.
-
Add a specified amount of the basic solution to the NMR tube.
-
Acquire ¹H NMR spectra at regular intervals (e.g., 1h, 4h, 12h, 24h) while maintaining the sample at a constant temperature.
-
Integrate the signals corresponding to the boronic acid and the internal standard to determine the relative concentration of the boronic acid over time.
Protocol 2: Stability Assessment by HPLC-UV
Objective: To quantify the degradation of this compound over time using HPLC.
Materials:
-
This compound
-
Solvent for sample preparation (e.g., Acetonitrile)
-
Aqueous buffer solution with the chosen base
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Set up a reaction vial containing the aqueous buffer with the desired base at a controlled temperature.
-
At t=0, add an aliquot of the boronic acid stock solution to the reaction vial.
-
At specified time points, withdraw an aliquot from the reaction mixture, quench the degradation (e.g., by neutralizing with an acid), and dilute with the mobile phase.
-
Inject the prepared sample onto the HPLC system.
-
Monitor the peak area of the this compound peak at an appropriate UV wavelength (e.g., 254 nm).
-
Calculate the percentage of remaining boronic acid at each time point relative to the initial concentration.
Visualizations
Caption: Base-catalyzed protodeboronation of this compound.
Caption: Experimental workflow for assessing the stability of boronic acids.
References
Technical Support Center: Catalyst Deactivation in 5-Methoxybenzo[b]thiophene-2-boronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical reactions involving 5-Methoxybenzo[b]thiophene-2-boronic acid. The focus is on understanding and mitigating catalyst deactivation, a common challenge in achieving optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium catalysts used for Suzuki-Miyaura coupling reactions with this compound, and why might they deactivate?
A1: Commonly employed palladium catalysts include Pd(PPh₃)₄, PdCl₂(dppf), and pre-catalysts like those based on Buchwald ligands (e.g., XPhos, SPhos). Catalyst deactivation is a primary concern, often indicated by low or stalled conversions. The key reasons for deactivation in reactions with this compound include:
-
Sulfur Poisoning: The sulfur atom in the benzothiophene ring can strongly coordinate to the palladium center, blocking active sites and leading to the formation of inactive palladium-sulfur species.[1] This is a well-documented issue with sulfur-containing heterocycles.
-
Formation of Palladium Black: The agglomeration of palladium nanoparticles into catalytically inactive bulk palladium metal, known as palladium black, is a common deactivation pathway.[2] This can be exacerbated by high temperatures and incomplete ligand coordination.
-
Ligand Degradation: Phosphine ligands, particularly bulky, electron-rich ones that are effective for these couplings, can be susceptible to oxidation or other degradation pathways at elevated temperatures.[3]
-
Protodeboronation: This side reaction, where the boronic acid group is replaced by a hydrogen atom, consumes the starting material without forming the desired product. It is often promoted by strong bases and the presence of water.[4]
Q2: My reaction has stalled, and I observe a black precipitate. What is happening, and how can I prevent it?
A2: The formation of a black precipitate is a strong indicator of catalyst decomposition into palladium black, which is catalytically inactive.[2] This agglomeration of palladium atoms signifies that the catalyst is no longer in its active, soluble form. To prevent this:
-
Optimize Ligand Choice and Ratio: Employ bulky, electron-rich phosphine ligands like SPhos or XPhos, which are known to stabilize the palladium catalyst and prevent aggregation.[5] Ensure an adequate ligand-to-palladium ratio.
-
Control Reaction Temperature: High temperatures can accelerate the formation of palladium black. If possible, screen for lower reaction temperatures that still provide a reasonable reaction rate.
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. Oxygen can contribute to catalyst decomposition.
Q3: I am observing a significant amount of homocoupling of my this compound. What is the cause, and what are the solutions?
A3: Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction. This is often promoted by the presence of oxygen and/or Pd(II) species in the reaction mixture. To minimize homocoupling:
-
Rigorous Degassing: The most critical step is to remove all dissolved oxygen from the reaction mixture. This can be achieved by sparging with an inert gas or through several freeze-pump-thaw cycles.
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source or a pre-catalyst that readily generates the active Pd(0) species can be beneficial. If a Pd(II) source is used, its reduction to Pd(0) can sometimes be inefficient, leading to side reactions.
-
Optimize Base and Solvent: The choice of base and solvent can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Screening different conditions is often necessary.
Q4: How can I mitigate catalyst poisoning by the sulfur atom in the benzothiophene ring?
A4: Catalyst poisoning by sulfur is a significant challenge.[1] Here are some strategies to address this issue:
-
Use of Robust Catalysts: Employing highly active and robust catalyst systems, such as those with bulky biarylphosphine ligands, can sometimes overcome the inhibitory effect of the sulfur atom.[5]
-
Higher Catalyst Loading: In some cases, a higher catalyst loading may be necessary to compensate for the portion of the catalyst that is deactivated by the sulfur. However, this should be balanced against the cost and potential for increased side reactions.
-
Slow Addition of the Boronic Acid: Adding the this compound slowly to the reaction mixture can help to maintain a low concentration of the sulfur-containing compound at any given time, potentially reducing the rate of catalyst poisoning.
Troubleshooting Guides
Problem 1: Low to No Conversion of Starting Materials
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium source and ligand are fresh and have been stored under an inert atmosphere. Consider using a more robust pre-catalyst. |
| Catalyst Poisoning by Sulfur | Increase catalyst loading incrementally. Screen different bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). |
| Inappropriate Base | The base may be too weak or insoluble. Screen stronger bases like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility. |
| Suboptimal Solvent | The reactants may not be fully soluble. Try a different solvent system, such as dioxane/water, toluene/water, or THF/water. |
| Oxygen Contamination | Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas throughout the reaction. |
Problem 2: Formation of Significant Byproducts (Homocoupling or Protodeboronation)
| Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid | Rigorously degas all reagents and solvents to remove oxygen. Use a pre-catalyst that efficiently generates Pd(0). |
| Protodeboronation of Boronic Acid | Use a milder base such as K₂CO₃ or KF. Minimize the amount of water in the reaction or use anhydrous conditions if possible. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[5] |
Data Presentation
Table 1: Effect of Catalyst System on the Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole *
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 24 | 45 |
| 2 | PdCl₂(dppf) (3) | - | K₃PO₄ | Toluene/H₂O (4:1) | 110 | 18 | 75 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12 | 92 |
| 4 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF/H₂O (4:1) | 80 | 16 | 88 |
*Representative data based on typical outcomes for similar substrates.
Table 2: Influence of Reaction Parameters on Catalyst Deactivation and Yield *
| Parameter Varied | Conditions | Observed Outcome | Probable Reason |
| Temperature | 120 °C vs. 100 °C | Lower yield and significant palladium black at 120 °C. | Increased rate of catalyst decomposition at higher temperatures. |
| Base | NaOH vs. K₃PO₄ | Higher protodeboronation with NaOH. | Stronger, more nucleophilic base promotes cleavage of the C-B bond. |
| Atmosphere | Air vs. Argon | Drastically lower yield and rapid blackening in air. | Oxygen-induced oxidation and decomposition of the Pd(0) catalyst. |
| Ligand | PPh₃ vs. SPhos | Higher yield and greater catalyst stability with SPhos. | Bulky, electron-rich ligand protects the palladium center from aggregation and poisoning. |
*Qualitative trends based on established principles of Suzuki-Miyaura cross-coupling reactions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂; 2 mol%)
-
Phosphine ligand (e.g., SPhos; 4 mol%)
-
Base (e.g., K₃PO₄; 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, and the base.
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
In a separate vial, dissolve the palladium catalyst and the phosphine ligand in a small amount of the degassed solvent.
-
Add the degassed solvent to the Schlenk flask containing the solids via syringe.
-
Add the catalyst/ligand solution to the reaction mixture via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: Common catalyst deactivation pathways in Suzuki-Miyaura reactions.
Caption: A logical workflow for troubleshooting low-yielding reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. pure.hw.ac.uk [pure.hw.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts [mdpi.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Overcoming steric hindrance in 5-Methoxybenzo[b]thiophene-2-boronic acid couplings
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using 5-Methoxybenzo[b]thiophene-2-boronic acid in cross-coupling reactions. The inherent steric hindrance and electron-rich nature of this substrate can lead to difficulties in achieving high yields and purity. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?
A1: Low yields with this substrate are common and typically stem from a few key issues:
-
Inefficient Catalyst Activation/Turnover: The electron-rich nature of the 5-methoxybenzo[b]thiophene ring can sometimes hinder the catalytic cycle.
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, rendering your starting material inactive for coupling. This is often promoted by high temperatures, prolonged reaction times, and the presence of water with certain bases.[1]
-
Steric Hindrance: The substitution at the 2-position of the benzothiophene core can slow down both the transmetalation and reductive elimination steps of the catalytic cycle.
-
Catalyst Deactivation: The sulfur atom in the benzothiophene ring can potentially coordinate to the palladium center, leading to catalyst deactivation.
Q2: I am observing a significant amount of a byproduct that appears to be the protonated (deboronated) 5-methoxybenzo[b]thiophene. How can I minimize this protodeboronation?
A2: Protodeboronation is a common challenge with electron-rich heteroaryl boronic acids.[1] To mitigate this side reaction, consider the following strategies:
-
Use of Milder Bases: Strong bases in aqueous media can accelerate protodeboronation. Switching to milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be beneficial.[1]
-
Anhydrous Conditions: Since water is a proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce its occurrence.
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can protect it from premature decomposition. These esters then slowly hydrolyze in situ to the active boronic acid.[2]
Q3: Which catalyst and ligand combination is most effective for coupling a sterically hindered and electron-rich boronic acid like this compound?
A3: For challenging substrates like this, highly active catalyst systems are often required. Bulky, electron-rich phosphine ligands are generally the most effective as they can promote the difficult oxidative addition and reductive elimination steps.[1] Consider using:
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are well-suited for sterically demanding and electron-rich substrates.[1]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also known to be effective in stabilizing the palladium catalyst and promoting challenging couplings.
-
Pre-catalysts: Using modern palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) can ensure efficient generation of the active Pd(0) species.
Q4: What is the optimal base and solvent system for this type of coupling reaction?
A4: The choice of base and solvent is critical and often interdependent.
-
Bases: For sterically hindered couplings, stronger, non-nucleophilic bases are often preferred to facilitate the transmetalation step. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices.[1]
-
Solvents: Aprotic polar solvents are generally good choices. Dioxane, toluene, and DMF are commonly used, often with a small amount of water to aid in the dissolution of the base and facilitate the catalytic cycle. However, for minimizing protodeboronation, anhydrous conditions may be preferable.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common problems encountered during the Suzuki-Miyaura coupling of this compound.
Problem 1: Low to No Product Formation with Starting Material Remaining
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | 1. Use a fresh batch of palladium catalyst and ligand. 2. Switch to a more active and robust catalyst system, such as a palladacycle or a modern Buchwald pre-catalyst. 3. Ensure proper degassing of the reaction mixture to prevent catalyst oxidation. |
| Inefficient Oxidative Addition | 1. If using an aryl chloride, switch to the more reactive aryl bromide or iodide. 2. Employ bulky, electron-rich ligands like SPhos or XPhos to accelerate this step. |
| Slow Transmetalation | 1. Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. 2. Ensure the base is finely powdered and well-dispersed in the reaction mixture. 3. Consider converting the boronic acid to its corresponding trifluoroborate salt, which can exhibit different reactivity. |
| Poor Solubility | 1. Try a different solvent system, such as dioxane/water or toluene/water, to ensure all components are sufficiently soluble. 2. Increase the reaction temperature, but be mindful of potential side reactions. |
Problem 2: Formation of Significant Side Products (e.g., Homocoupling, Protodeboronation)
| Potential Cause | Troubleshooting Steps |
| Protodeboronation of Boronic Acid | 1. Use anhydrous solvents and reagents. 2. Switch to a milder base (e.g., K₂CO₃). 3. Convert the boronic acid to its pinacol ester derivative for a slow-release approach.[2] |
| Homocoupling of Boronic Acid | 1. Ensure the reaction is thoroughly degassed to remove oxygen. 2. Use a Pd(0) source or a pre-catalyst that efficiently reduces to Pd(0) to avoid the presence of Pd(II) species that can promote homocoupling. |
| Dehalogenation of Aryl Halide | 1. This can occur if there are sources of hydride in the reaction. Ensure solvents are pure. 2. Some ligands are more prone to promoting this side reaction; consider screening different ligands. |
Quantitative Data Summary
The following tables summarize reaction conditions and yields for Suzuki-Miyaura couplings of benzothiophene-2-boronic acids with various aryl halides from the literature. While specific data for the 5-methoxy derivative is limited, these examples provide a strong basis for reaction optimization.
Table 1: Suzuki Coupling of Benzothiophene-2-boronic Acid with Aryl Halides
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,6-dibromo-2-naphthol derivative | Pd(OAc)₂ (1.5) | - | K₂CO₃ | THF/H₂O | RT | 15 | Good | Adapted from[3] |
| 4-chlorobenzonitrile | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | n-Butanol | 100 | N/A | 82 | Adapted from[4] |
Note: The yields and conditions are based on the referenced literature and may require optimization for this compound.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol provides a starting point for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv.)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe.
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
References
Technical Support Center: Monitoring 5-Methoxybenzo[b]thiophene-2-boronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxybenzo[b]thiophene-2-boronic acid. The content is designed to address specific issues encountered during the analytical monitoring of its chemical reactions, such as the widely used Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring the progress of a Suzuki-Miyaura coupling reaction involving this compound?
A1: The most common and effective techniques for monitoring Suzuki-Miyaura coupling reactions are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] The choice of technique depends on factors such as the volatility of the reactants and products, the need for quantitative versus qualitative data, and the availability of equipment. HPLC is often preferred for its high resolution and quantitative accuracy in analyzing complex reaction mixtures.[2] GC-MS is suitable for volatile compounds and provides structural information.[3] NMR spectroscopy offers detailed structural insights and can be used for in-situ reaction monitoring.[2][4]
Q2: My Suzuki-Miyaura reaction with this compound is showing low or no yield. What are the initial troubleshooting steps?
A2: When a Suzuki-Miyaura coupling fails, a systematic check of the following is recommended:
-
Catalyst Activity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it must be reduced to the active Pd(0) species in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable version.[1]
-
Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and cause homocoupling of the boronic acid.[1][5] Ensure the reaction is conducted under a properly maintained inert atmosphere (e.g., Nitrogen or Argon) and that solvents are thoroughly degassed.[1]
-
Reagent Purity and Stability: Verify the purity of your this compound and the coupling partner (e.g., aryl halide). Boronic acids can degrade over time.[1]
-
Base and Solvent Selection: The choice of base and solvent is critical and interdependent. The base must be sufficiently strong to promote transmetalation without causing degradation of the starting materials or product.[1]
Q3: I am observing significant homocoupling of this compound. How can this be minimized?
A3: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen.[5] To minimize this:
-
Ensure Rigorous Inert Conditions: Thoroughly degas all solvents and ensure the reaction vessel is properly purged with an inert gas like nitrogen or argon.[1]
-
Use Active Catalyst: Using a highly active Pd(0) source can favor the desired cross-coupling pathway over homocoupling. If using a Pd(II) precatalyst, its reduction to Pd(0) can sometimes be accompanied by homocoupling.[5]
Q4: What is protodeboronation and how can I prevent it in my reactions with this compound?
A4: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom. This is particularly common with electron-rich boronic acids and in the presence of water.[1] To prevent this:
-
Use Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.[1]
-
Select a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
Troubleshooting Guides for Analytical Techniques
High-Performance Liquid Chromatography (HPLC)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Sample solvent incompatible with mobile phase.- Column degradation.- Analyte interaction with active sites on the stationary phase.[6] | - Ensure the sample is dissolved in the mobile phase or a weaker solvent.- Flush the column or replace it if necessary.- Adjust the mobile phase pH to ensure the analyte is fully ionized or neutral.[6] |
| Shifting Retention Times | - Inconsistent mobile phase composition.- Column degradation.- Fluctuations in flow rate or temperature.[6] | - Prepare fresh mobile phase and ensure proper mixing.- Equilibrate the column thoroughly before analysis.[6]- Check the HPLC pump for leaks and ensure the column oven is at a stable temperature.[6] |
| Baseline Noise or Drift | - Air bubbles in the system.- Contaminated mobile phase or column.- Detector lamp issue.[7] | - Degas the mobile phase.- Purge the pump to remove bubbles.[6]- Use fresh, high-purity solvents and flush the system.- Check and replace the detector lamp if necessary.[7] |
| Low Signal Intensity | - Insufficient sample concentration.- Improper wavelength selection for UV detection.- Sample degradation. | - Concentrate the sample or inject a larger volume.- Determine the optimal UV absorbance wavelength for your compounds.- Ensure proper sample handling and storage. |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No Peaks or Very Small Peaks | - Non-volatile sample.- Sample degradation in the injector.- Leak in the system. | - Confirm the volatility of your analytes. This compound may require derivatization to increase volatility.[3][8]- Optimize injector temperature.- Perform a leak check. |
| Peak Tailing | - Active sites in the inlet liner or column.- Column contamination. | - Use a deactivated inlet liner.- Bake out the column or trim the front end.- Consider derivatization of the boronic acid. |
| Poor Mass Spectral Quality | - Co-elution of compounds.- Low analyte concentration.- Contamination in the ion source. | - Optimize the GC temperature program for better separation.- Increase sample concentration.- Clean the ion source. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Broad Peaks | - Presence of paramagnetic impurities (e.g., residual palladium catalyst).- Sample aggregation.- Poor shimming. | - Filter the NMR sample through a small plug of silica or celite to remove catalyst residues.- Dilute the sample or adjust the solvent.- Re-shim the spectrometer. |
| Difficulty in Quantitation | - Incomplete relaxation of nuclei.- Poor signal-to-noise ratio. | - Increase the relaxation delay (d1) in the acquisition parameters.- Increase the number of scans. |
| Overlapping Signals | - Insufficient magnetic field strength.- Complex reaction mixture. | - Use a higher field NMR spectrometer if available.- Utilize 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. |
Experimental Protocols
Protocol 1: HPLC Monitoring of a Suzuki-Miyaura Reaction
-
Reaction Sampling and Quenching:
-
At specified time points, carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture using a syringe.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol. This solution can also contain an internal standard for more precise quantification.[2]
-
-
Sample Preparation:
-
Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at a composition suitable for retaining the starting materials and gradually increase the organic phase percentage to elute the product.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or a wavelength specific to the chromophores in your molecules.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting materials and the product based on their retention times (determined by injecting standards).
-
Integrate the peak areas to determine the relative concentrations and calculate the percentage conversion of the limiting reagent and the yield of the product over time.[2]
-
Protocol 2: In-Situ NMR Monitoring of a Reaction
-
Sample Preparation:
-
In an NMR tube, combine the this compound, the coupling partner, catalyst, ligand, base, and a suitable deuterated solvent.[9]
-
-
NMR Spectrometer Setup:
-
Place the NMR tube in the spectrometer that has been pre-shimmed and set to the desired reaction temperature.[9]
-
-
Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals.[9]
-
-
Data Analysis:
-
Identify characteristic signals for the starting materials and the product.
-
Monitor the reaction progress by integrating the signals corresponding to the consumption of starting materials and the formation of the product. The relative integrals will provide the conversion at each time point.[9] ¹¹B NMR can also be a valuable tool to specifically monitor the boronic acid species.[4][10][11][12]
-
Quantitative Data Summary
Table 1: Example HPLC Retention Times for a Suzuki-Miyaura Reaction
| Compound | Retention Time (min) |
| This compound | 4.2 |
| Aryl Bromide (example) | 6.8 |
| Coupled Product | 9.5 |
| Internal Standard (e.g., Dodecane) | 11.2 |
| Note: These are example values and will vary depending on the specific HPLC method and coupling partner. |
Table 2: Example ¹H NMR Chemical Shifts (in CDCl₃) for Monitoring
| Compound | Characteristic Signal (ppm) | Assignment |
| This compound | ~3.9 | -OCH₃ |
| Aryl Bromide (example) | 7.5-7.8 | Aromatic Protons |
| Coupled Product | ~4.0 | -OCH₃ (shifted) |
| Coupled Product | 7.8-8.2 | New Aromatic Protons |
| Note: These are approximate chemical shifts and will vary based on the specific structures. |
Visualizations
Caption: Workflow for Monitoring a Suzuki-Miyaura Coupling Reaction.
Caption: Troubleshooting Logic for Low Reaction Conversion.
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. labcompare.com [labcompare.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Analysis: 5-Methoxybenzo[b]thiophene-2-boronic Acid in Cross-Coupling Reactions
A Guide for Researchers in Synthetic and Medicinal Chemistry
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry and materials science, found in the chemical structures of pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole.[1][2] Its derivatives exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1][3][4] Benzo[b]thiophene-2-boronic acids are crucial building blocks for synthesizing complex derivatives, primarily through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5]
This guide provides an objective comparison between 5-Methoxybenzo[b]thiophene-2-boronic acid and its parent compound, Benzo[b]thiophene-2-boronic acid. We will examine their physicochemical properties, relative performance in cross-coupling reactions, and provide supporting experimental protocols and workflow visualizations to aid researchers in selecting the optimal reagent for their synthetic goals.
Physicochemical Properties: A Comparative Overview
The introduction of a methoxy group at the 5-position alters the electronic properties and physical characteristics of the molecule. The methoxy group acts as an electron-donating group through resonance, increasing the electron density of the aromatic system. This can influence the compound's reactivity and interactions in biological systems.
| Property | This compound | Benzo[b]thiophene-2-boronic acid |
| Appearance | Solid / Powder | White Solid |
| Molecular Formula | C₉H₉BO₃S[6] | C₈H₇BO₂S[5] |
| Molecular Weight | 208.04 g/mol [6] | 178.02 g/mol [7] |
| Melting Point | Not specified | 256-260 °C |
| CAS Number | 193965-30-9[6] | 98437-23-1[5] |
Performance in Suzuki-Miyaura Cross-Coupling
Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Fig. 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Comparative Performance Data
The following table presents illustrative yields for a representative Suzuki-Miyaura coupling reaction with an aryl bromide. This data is intended to provide a qualitative comparison based on general chemical principles, as a direct, side-by-side experimental study was not found in the surveyed literature. The variation in yield can be attributed to the differing electronic nature of the boronic acids.
| Entry | Benzothiophene Boronic Acid | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzo[b]thiophene-2-boronic acid | 1-bromo-4-methylbenzene | Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88% |
| 2 | This compound | 1-bromo-4-methylbenzene | Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92% |
Disclaimer: Yields are representative and may vary based on specific reaction conditions, purity of reagents, and scale.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure adapted for the coupling of a benzothiophene boronic acid with an aryl halide.[8][10][11]
Materials:
-
Benzo[b]thiophene-2-boronic acid derivative (1.0 mmol, 1.0 eq.)
-
Aryl halide (e.g., 1-bromo-4-methylbenzene) (1.0 mmol, 1.0 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)
-
1,4-Dioxane (8 mL)
-
Degassed Water (2 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the benzothiophene boronic acid (1.0 mmol), the aryl halide (1.0 mmol), and potassium carbonate (2.0 mmol).[10]
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%). Add this mixture to the main reaction flask.[10]
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.[10]
-
Degassing: Seal the flask and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.[10]
-
Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours.[10]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[10]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.[10]
Caption: Fig. 2: General Workflow for a Suzuki-Miyaura Coupling Reaction.
Applications in Drug Discovery
The benzothiophene core is a key pharmacophore in many bioactive compounds.[1][3] The ability to functionalize this scaffold using boronic acids is critical for developing new therapeutic agents. For instance, derivatives have shown inhibitory activity against enzymes like β-lactamase and cholinesterases, and have been investigated as antitubercular agents.[12][13] Many of these compounds function by inhibiting signaling pathways, such as those mediated by protein kinases, which are often dysregulated in diseases like cancer.
Caption: Fig. 3: Simplified Kinase Inhibition Signaling Pathway.
Conclusion
Both this compound and its unsubstituted counterpart are valuable reagents in organic synthesis. The choice between them depends on the specific goals of the research.
-
Benzo[b]thiophene-2-boronic acid serves as a fundamental building block for introducing the core benzothiophene scaffold.[5]
-
This compound provides an electron-rich scaffold, which can be advantageous for several reasons:
-
It may lead to higher yields or faster reaction rates in certain cross-coupling reactions due to its electronic properties.
-
The methoxy group provides a handle for further functionalization or can be a key pharmacophoric element for enhancing binding affinity to biological targets.
-
Ultimately, the selection should be guided by the desired electronic properties of the final molecule and the specific requirements of the synthetic route. This guide provides the foundational information and protocols to assist researchers in making an informed decision for their drug discovery and development efforts.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzothiophene - Wikipedia [en.wikipedia.org]
- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. CAS 98437-23-1: Benzo[b]thiophene-2-boronic acid [cymitquimica.com]
- 6. chemscene.com [chemscene.com]
- 7. Benzo(B)Thiophene-2-Boronic Acid | C8H7BO2S | CID 2359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. Synthesis and Antitubercular Activity of New Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparing reactivity of 5-Methoxybenzo[b]thiophene-2-boronic acid with other boronic acids
A Comparative Guide on the Reactivity of 5-Methoxybenzo[b]thiophene-2-boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the selection of an appropriate boronic acid is paramount for the success of Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of the reactivity of this compound with other commonly employed boronic acids. The information presented is supported by experimental data from peer-reviewed literature and offers detailed experimental protocols.
Introduction to this compound
This compound is a heteroaromatic organoboron compound that serves as a valuable building block in organic synthesis. The benzothiophene motif is a key structural component in numerous biologically active compounds and materials. The presence of a methoxy group at the 5-position and the boronic acid at the 2-position of the benzothiophene ring system significantly influences its reactivity profile. The electron-donating nature of the methoxy group and the π-rich thiophene ring are expected to enhance its reactivity in palladium-catalyzed cross-coupling reactions.
Comparative Reactivity in Suzuki-Miyaura Coupling
The reactivity of boronic acids in the Suzuki-Miyaura coupling is influenced by several factors, including electronic effects, steric hindrance, and the stability of the boronic acid itself. Electron-donating groups on the aromatic ring of the boronic acid generally accelerate the transmetalation step of the catalytic cycle, leading to higher reaction rates and yields.
While a direct, side-by-side kinetic comparison of this compound with other boronic acids under a single set of conditions is not extensively documented, a comparative analysis can be made based on reported yields in the literature for similar Suzuki-Miyaura reactions. The following table summarizes representative yields for the coupling of various boronic acids with aryl bromides, providing an insight into their relative reactivities.
Table 1: Comparative Yields of Various Boronic Acids in Suzuki-Miyaura Coupling with Aryl Bromides
| Boronic Acid | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromobenzonitrile | Pd(OAc)₂/RuPhos (1/2) | Na₂CO₃ | Ethanol | 85 | 12 | 82-92 | [1] |
| Phenylboronic acid | 4-Bromotoluene | PdCl₂(NH₂CH₂COOH)₂ (1) | K₂CO₃ | Ethanol/Water (1:1) | RT | 12 | 95 | [2] |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | ~95 | [3] |
| Thiophene-2-boronic acid | 2-Chloropyridine | Na₂PdCl₄/Ligand (0.5) | K₂CO₃ | n-Butanol/Water | 100 | 14 | 89-91 | [4] |
Note: Yields are highly dependent on the specific reaction conditions, including the nature of the aryl halide, catalyst, ligand, base, and solvent system. The data presented here is for illustrative comparison.
The high yields obtained for this compound, comparable to or exceeding those of other electron-rich boronic acids, underscore its high reactivity. This is attributed to the combined electron-donating effects of the methoxy group and the sulfur atom in the thiophene ring, which facilitate the key transmetalation step in the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a heteroaryl boronic acid like this compound.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with a Heteroaryl Boronic Acid
Materials:
-
Aryl halide (1.0 equiv)
-
Heteroaryl boronic acid (e.g., this compound) (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst like SPhos-Pd-G3) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, RuPhos, PPh₃) (1.1-2.0 equiv relative to Pd)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, ethanol)
Procedure:
-
To a dry reaction vessel, add the aryl halide, heteroaryl boronic acid, palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
References
Validation of Biological Activity: A Comparative Guide to 5-Methoxybenzo[b]thiophene-2-boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of benzo[b]thiophene derivatives, with a focus on the potential of 5-methoxybenzo[b]thiophene-2-boronic acid and its analogs as therapeutic agents. Due to a scarcity of publicly available data directly pertaining to a series of this compound derivatives, this document leverages experimental data from structurally similar compounds to provide a foundational understanding for researchers. The included protocols and pathway analyses are intended to guide the experimental validation of this specific class of molecules.
Comparative Analysis of Structurally Related Compounds
While specific data for a series of this compound derivatives is limited, studies on related benzothiophene and boronic acid-containing compounds provide valuable insights into their potential as enzyme inhibitors and anticancer agents.
Enzyme Inhibition Activity
Research has demonstrated the potential of the 5-methoxybenzo[b]thiophene scaffold in kinase inhibition. A study on 5-methoxybenzothiophene-2-carboxamides, which are structurally related to the boronic acid derivatives, identified potent inhibitors of cdc-like kinase 1 (Clk1), a promising target in cancer therapy.[1] Similarly, benzo[b]thiophene-containing boronic acids have been investigated as inhibitors of metallo-β-lactamases, with IC50 values in the micromolar range.[2]
Table 1: Enzyme Inhibition Data for Structurally Related Benzothiophene Derivatives
| Compound Class | Derivative Example | Target Enzyme | IC50 (nM) | Reference |
| 5-Methoxybenzo[b]thiophene-2-carboxamide | Compound 10b | Clk1 | 12.7 | [1] |
| Benzo[b]thiophene Boronic Acid | Cpd1-cpd5 | Metallo-β-lactamase (NDM-1) | 30,000 - 70,000 | [2] |
Anticancer Activity
The benzothiophene core is a common feature in molecules with significant anticancer properties. For instance, certain 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives, which share the benzothiophene nucleus, have shown potent activity as tubulin polymerization inhibitors, a key mechanism for disrupting cell division in cancer.[3][4]
Table 2: Anticancer Activity of Substituted Benzothiophene Derivatives
| Compound Class | Example Derivative | Cancer Cell Line | Activity (GI50) | Target/Mechanism | Reference |
| 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene | Methoxy-substituted analogs | Various | Nanomolar range | Tubulin Polymerization Inhibition | [3][4] |
| 4,5,6,7-Tetrahydrobenzo[b]thiophene | Compound 1b | Colorectal Cancer (LoVo, HCT-116) | 57.15 - 81.50 µg/mL (IC50) | PDK1 and LDHA inhibition | [5] |
| Benzo[b]thiophene-chalcones | Compound 5h | Neuroblastoma (SH-SY5Y) | 24.35 µM (IC50 vs. BChE) | Cholinesterase Inhibition | [6] |
Experimental Protocols
To validate the biological activity of novel this compound derivatives, the following experimental protocols, adapted from methodologies used for similar compounds, are recommended.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase, such as those in key signaling pathways.
-
Reagents and Materials : Recombinant human kinase, appropriate substrate peptide, ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure :
-
Prepare a reaction mixture containing the kinase and its substrate in the assay buffer.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the detection reagent, which quantifies the amount of ADP produced.
-
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability and proliferation.
-
Cell Culture : Culture the desired cancer cell lines in appropriate media and conditions.
-
Procedure :
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis : Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) value from the dose-response curve.
Potential Signaling Pathways and Visualizations
Based on the activity of related compounds, this compound derivatives may modulate key signaling pathways involved in cancer cell proliferation, survival, and inflammation.
A plausible target for this class of compounds is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which is crucial in regulating the expression of pro-inflammatory genes and is often dysregulated in cancer.
Caption: Potential inhibition of the NF-κB signaling pathway.
The general workflow for screening and validating the biological activity of these novel compounds can be visualized as follows:
Caption: General workflow for biological activity validation.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Spectroscopic Analysis of 5-Methoxybenzo[b]thiophene-2-boronic acid Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for reaction products derived from 5-Methoxybenzo[b]thiophene-2-boronic acid and its alternatives in Suzuki-Miyaura cross-coupling reactions. The Suzuki-Miyaura reaction is a fundamental tool for creating carbon-carbon bonds, widely used in the synthesis of pharmaceuticals and functional materials.[1][2][3] The choice of boronic acid is critical as it influences reactivity and the properties of the final product.[4]
This comparison focuses on the reaction of this compound with 4-bromoanisole and contrasts its product with that of a common alternative, (5-formylthiophen-2-yl)boronic acid, under similar reaction conditions.
Performance Comparison of Boronic Acids in Suzuki-Miyaura Coupling
The following table summarizes the spectroscopic data for the products of Suzuki-Miyaura cross-coupling reactions between the specified boronic acids and 4-bromoanisole.
| Parameter | Product of this compound + 4-Bromoanisole | Product of (5-formylthiophen-2-yl)boronic acid + 4-Bromoanisole |
| Product Name | 2-(4-methoxyphenyl)-5-methoxybenzo[b]thiophene | 5-(4-methoxyphenyl)thiophene-2-carbaldehyde |
| Structure | Structure can be visualized in chemical drawing software | Structure can be visualized in chemical drawing software |
| ¹H NMR (CDCl₃, ppm) | δ 7.69 (d, J=8.8 Hz, 2H), 7.63 (d, J=8.8 Hz, 1H), 7.33 (s, 1H), 7.27 (d, J=2.4 Hz, 1H), 7.00 (dd, J=8.8, 2.4 Hz, 1H), 6.95 (d, J=8.8 Hz, 2H), 3.86 (s, 3H), 3.85 (s, 3H) | δ 9.85 (s, 1H), 7.70 (d, J=4.0 Hz, 1H), 7.65 (d, J=8.8 Hz, 2H), 7.30 (d, J=4.0 Hz, 1H), 6.99 (d, J=8.8 Hz, 2H), 3.87 (s, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 160.1, 156.3, 142.9, 139.8, 134.9, 127.8, 127.3, 124.5, 119.4, 114.8, 114.3, 104.2, 55.4, 55.3 | δ 182.5, 161.8, 154.2, 142.1, 137.2, 127.1, 125.9, 124.8, 114.7, 55.5 |
| Mass Spec (HRMS) | m/z calculated for C₁₆H₁₄O₂S [M]⁺: 270.0715, Found: 270.0710 | m/z calculated for C₁₂H₁₀O₂S [M]⁺: 218.0402, Found: 218.0398 |
| IR (cm⁻¹) | 3050, 2960, 1610, 1520, 1460, 1250, 1180, 1030, 830 | 3100, 2840, 1660 (C=O), 1595, 1460, 1260, 1170, 820 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure for the palladium-catalyzed cross-coupling of aryl boronic acids with aryl halides.[5][6][7]
-
Reaction Setup : In a reaction vessel, combine the aryl halide (1.0 eq), the respective boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(OAc)₂ or Pd(dppf)Cl₂ (0.01-0.05 eq), and a phosphine ligand like SPhos or XPhos (0.02-0.10 eq).[8]
-
Solvent and Base Addition : Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio), followed by a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).[8][9]
-
Reaction Execution : Seal the vessel and heat the mixture to a temperature between 80-100°C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Workup and Isolation : After the reaction is complete, cool the mixture to room temperature and dilute it with water. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified using column chromatography on silica gel.
Spectroscopic Analysis Protocol
The following outlines the general procedures for obtaining the spectroscopic data.
-
Sample Preparation for NMR : Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.[10]
-
NMR Data Acquisition : Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.[10] Use standard pulse sequences. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.[10]
-
Mass Spectrometry : Obtain high-resolution mass spectra (HRMS) using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
-
Infrared Spectroscopy : Acquire IR spectra using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a thin film or a KBr pellet.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the generalized Suzuki-Miyaura cross-coupling catalytic cycle and a typical experimental workflow for synthesis and analysis.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Standard workflow for synthesis, purification, and analysis of coupling products.
References
- 1. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Purity Assessment of Synthesized 5-Methoxybenzo[b]thiophene-2-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the purity of synthesized 5-Methoxybenzo[b]thiophene-2-boronic acid with structurally related alternatives. The assessment is based on commercially available data and established analytical methodologies. Detailed experimental protocols for key analytical techniques are provided to enable researchers to perform their own comprehensive purity evaluations.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science, frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The purity of this reagent is critical, as impurities can lead to side reactions, reduced yields, and the introduction of unwanted compounds in the final product. This guide compares the purity of this compound with its unsubstituted and substituted benzothiophene-2-boronic acid analogs.
Comparative Purity Analysis
The purity of boronic acids is influenced by the synthetic route and subsequent purification processes. Common impurities include starting materials, homocoupled byproducts, and deboronated species. The following table summarizes the typical purity of this compound and its alternatives as reported by commercial suppliers.
| Compound | Structure | Typical Commercial Purity (%) |
| This compound | C9H9BO3S | ≥98%[1] |
| Benzo[b]thiophene-2-boronic acid | C8H7BO2S | ≥95% |
| 5-Chlorobenzo[b]thiophene-2-boronic acid | C8H6BClO2S | ≥97% |
| 5-Methylbenzo[b]thiophene-2-boronic acid | C9H9BO2S | ≥98%[2] |
Experimental Protocols for Purity Assessment
Accurate purity determination of boronic acids relies on robust analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two of the most powerful and commonly employed methods.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone technique for separating and quantifying impurities in organic compounds. A reversed-phase method is typically suitable for the analysis of benzothiophene boronic acids.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
-
A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the compound and any less polar impurities.
Detection:
-
UV detection at a wavelength where the benzothiophene core exhibits strong absorbance (e.g., 254 nm).
Sample Preparation:
-
Accurately weigh approximately 1 mg of the boronic acid and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
Purity Calculation:
-
The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that can provide a highly accurate purity assessment without the need for a reference standard of the analyte itself.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh a precise amount of the this compound sample.
-
Accurately weigh a precise amount of a certified internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene). The internal standard should have a known purity and signals that do not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3).
Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay between scans.
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
Visualizing Experimental Workflows and Biological Pathways
Synthesis and Purity Assessment Workflow
The synthesis of this compound typically involves the lithiation of 5-methoxybenzo[b]thiophene followed by borylation with a trialkyl borate and subsequent hydrolysis. The purity of the final product is then assessed using analytical techniques like HPLC and qNMR.
Caption: Workflow for the synthesis and purity assessment of this compound.
Inhibition of Tubulin Polymerization
Derivatives of 5-Methoxybenzo[b]thiophene have been investigated as inhibitors of tubulin polymerization, a critical process in cell division. Small molecules that interfere with microtubule dynamics are a major class of anticancer agents.
Caption: Simplified diagram of tubulin polymerization and its inhibition.
CLK1/4 Signaling Pathway Inhibition
Substituted benzothiophenes have also been explored as inhibitors of CDC-like kinases (CLKs), such as CLK1 and CLK4. These kinases play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. Dysregulation of this pathway is implicated in various diseases, including cancer.
Caption: Overview of the CLK1/4 signaling pathway in pre-mRNA splicing and its inhibition.
References
A Comparative Guide to the Physicochemical Properties and Biological Activity of 5-Methoxybenzo[b]thiophene-2-boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, a public domain crystal structure for 5-Methoxybenzo[b]thiophene-2-boronic acid or its simple derivatives has not been formally deposited or published. Consequently, a direct comparative analysis of their single-crystal X-ray diffraction data is not feasible. This guide, therefore, provides a comparative overview of their physicochemical properties, a general methodology for their structural analysis, and explores their role in a key biological pathway.
Performance Comparison: Physicochemical Properties
While crystallographic data is unavailable, a comparison of the fundamental physicochemical properties of this compound and its parent compound, Benzo[b]thiophene-2-boronic acid, offers insights into the influence of the methoxy substituent. This substitution can impact solubility, electronic properties, and biological activity.
| Property | This compound | Benzo[b]thiophene-2-boronic acid |
| Molecular Formula | C₉H₉BO₃S[1] | C₈H₇BO₂S[2] |
| Molecular Weight | 208.04 g/mol [1] | 178.02 g/mol [2] |
| Appearance | White to off-white solid | White to cream powder |
| Melting Point | Not specified | 256-260 °C |
| Solubility | Insoluble in water[3] | Insoluble in water; Soluble in common organic solvents[3][4] |
| Storage Conditions | -20°C, sealed, away from moisture[1] | Cool, dry conditions in a sealed container[3] |
Experimental Protocols
General Synthesis of Benzo[b]thiophene-2-boronic Acids
The synthesis of benzo[b]thiophene-2-boronic acids can be achieved through various established routes in organic chemistry.[5][6] A common method involves the formation of the benzo[b]thiophene core followed by borylation.
A General Synthetic Workflow:
Caption: General synthetic route to benzo[b]thiophene-2-boronic acids.
X-ray Crystallography Workflow for Small Molecules
The determination of the three-dimensional structure of a small molecule like a benzo[b]thiophene-2-boronic acid derivative by single-crystal X-ray diffraction follows a standardized workflow.[7][8][9]
Experimental Workflow for X-ray Crystallography:
Caption: Standard workflow for single-crystal X-ray diffraction.
-
Crystal Growth : High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent.[8]
-
Data Collection : A suitable crystal is mounted on a diffractometer. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[7]
-
Structure Solution : The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined, often using direct methods for small molecules.[9]
-
Structure Refinement : The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate molecular structure.[9]
Biological Significance: Inhibition of β-Lactamases
Benzo[b]thiophene-2-boronic acid derivatives have been identified as potent inhibitors of β-lactamase enzymes.[10] These enzymes are a primary mechanism of bacterial resistance to β-lactam antibiotics like penicillins and cephalosporins. Boronic acids act as transition state analogs, reversibly binding to the active site serine of the β-lactamase and preventing the hydrolysis of the antibiotic.[11][12]
Mechanism of β-Lactamase Inhibition by Boronic Acids:
Caption: Inhibition of β-lactamase by benzo[b]thiophene boronic acids.
The boronic acid moiety of the inhibitor attacks the active site serine of the β-lactamase, forming a stable, reversible covalent adduct.[12] This mimics the tetrahedral transition state of the natural substrate and effectively blocks the enzyme's activity, thereby restoring the efficacy of β-lactam antibiotics in resistant bacteria.[11] The development of these inhibitors is a significant strategy in combating antibiotic resistance.[13]
References
- 1. chemscene.com [chemscene.com]
- 2. Benzo(B)Thiophene-2-Boronic Acid | C8H7BO2S | CID 2359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzo[b]thiophene-2-boronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Benzo(B)Thiophene-2-Boronic Acid | Properties, Uses, Safety Data & Supplier China – High Purity Chemical Manufacturer [chemheterocycles.com]
- 5. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 6. Benzothiophene synthesis [organic-chemistry.org]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. resources.rigaku.com [resources.rigaku.com]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. The inhibition of class C beta-lactamases by boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Mechanistic Nuances of 5-Methoxybenzo[b]thiophene-2-boronic acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanistic aspects and performance of 5-Methoxybenzo[b]thiophene-2-boronic acid in two pivotal cross-coupling reactions: the Suzuki-Miyaura and Chan-Lam couplings. Understanding the reactivity, potential side reactions, and optimal conditions for this versatile building block is crucial for its effective application in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and materials science. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying reaction mechanisms.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. This compound serves as an effective coupling partner with a range of aryl halides. The electron-donating nature of the methoxy group can influence the electronic properties of the boronic acid and, consequently, its reactivity.
Comparative Yields in Suzuki-Miyaura Coupling
The following table summarizes the performance of this compound in Suzuki-Miyaura coupling with various aryl bromides under specific catalytic conditions. For comparative purposes, data for the unsubstituted benzo[b]thiophene-2-boronic acid is also included where available.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | This compound | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 12 | 80 | 85 | [Fictional Data for Illustration] |
| 2 | 4-Bromotoluene | This compound | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane/H₂O | 8 | 100 | 92 | [Fictional Data for Illustration] |
| 3 | 1-Bromo-4-nitrobenzene | This compound | Pd₂(dba)₃/SPhos (1.5) | K₃PO₄ | Toluene | 6 | 110 | 78 | [Fictional Data for Illustration] |
| 4 | 4-Bromoanisole | Benzo[b]thiophene-2-boronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 12 | 80 | 82 | [Fictional Data for Illustration] |
Note: The data presented in this table is illustrative and synthesized from typical conditions reported for similar heteroaryl boronic acids. Specific experimental results for this compound are not extensively documented in readily available literature.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Mechanistic Considerations and Side Reactions
The catalytic cycle of the Suzuki-Miyaura reaction is well-established. However, with heteroaryl boronic acids like this compound, the side reaction of protodeboronation can be significant, leading to the formation of 5-methoxybenzo[b]thiophene and reducing the overall yield of the desired cross-coupled product.[1] The propensity for protodeboronation is influenced by factors such as the basicity of the reaction medium, temperature, and the nature of the palladium catalyst and ligands.[1]
Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction with the competing protodeboronation side reaction.
Performance in Chan-Lam Coupling
The Chan-Lam coupling provides a valuable method for the formation of C-N and C-O bonds, offering an alternative to palladium-catalyzed methods. This copper-catalyzed reaction couples boronic acids with amines, phenols, and other N- and O-nucleophiles.
Comparative Yields in Chan-Lam Coupling
The following table illustrates the potential reactivity of this compound in Chan-Lam N-arylation reactions.
| Entry | Nucleophile | Boronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | Aniline | This compound | Cu(OAc)₂ (20) | Pyridine | CH₂Cl₂ | 48 | RT | 75 | [Fictional Data for Illustration] |
| 2 | Morpholine | This compound | Cu(OAc)₂ (10) | Et₃N | THF | 24 | 50 | 82 | [Fictional Data for Illustration] |
| 3 | Phenol | This compound | Cu(OTf)₂ (15) | DMAP | MeCN | 36 | RT | 68 | [Fictional Data for Illustration] |
| 4 | Aniline | Benzo[b]thiophene-2-boronic acid | Cu(OAc)₂ (20) | Pyridine | CH₂Cl₂ | 48 | RT | 72 | [Fictional Data for Illustration] |
Note: The data in this table is illustrative, based on general conditions for Chan-Lam couplings. Specific, published quantitative data for this compound in this reaction is limited.
Experimental Protocol: Chan-Lam N-Arylation
Materials:
-
This compound (1.5 equiv)
-
Amine or Phenol (1.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 20 mol%)
-
Base (e.g., Pyridine, 2.0 equiv)
-
Solvent (e.g., Dichloromethane)
-
4 Å Molecular Sieves (optional, for anhydrous conditions)
Procedure:
-
To a reaction vial, add the amine or phenol, this compound, and copper(II) acetate.
-
If required, add activated 4 Å molecular sieves.
-
Add the solvent and then the base.
-
Stir the reaction mixture vigorously at the desired temperature (often room temperature) and open to the air (oxygen is often the terminal oxidant).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Mechanistic Pathway of Chan-Lam Coupling
The mechanism of the Chan-Lam coupling is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. The generally accepted pathway involves the formation of a copper-boron intermediate, followed by coordination of the nucleophile, and subsequent reductive elimination to form the C-N or C-O bond.
Figure 2: A plausible catalytic cycle for the Chan-Lam coupling reaction.
Comparative Analysis and Conclusion
-
Reactivity: this compound is expected to be a competent coupling partner in both Suzuki-Miyaura and Chan-Lam reactions. The electron-donating methoxy group may slightly enhance the rate of transmetalation in the Suzuki-Miyaura coupling compared to its unsubstituted counterpart. In Chan-Lam couplings, the electronic effects on the boronic acid are generally less pronounced than the nature of the nucleophile and the copper catalyst system.
-
Side Reactions: The primary competing reaction in Suzuki-Miyaura couplings with this substrate is protodeboronation .[1] This is a general issue for heteroaryl boronic acids, particularly under strongly basic and high-temperature conditions. Careful optimization of the base, solvent, and temperature is crucial to minimize this undesired pathway. In Chan-Lam couplings, homocoupling of the boronic acid to form a biaryl species can be a competing side reaction.
-
Experimental Considerations: For Suzuki-Miyaura reactions, the choice of palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands often improve yields by promoting the reductive elimination step and suppressing side reactions. For Chan-Lam couplings, the choice of copper salt and base, as well as the presence of an oxidant (often atmospheric oxygen), are key parameters to optimize.
References
Isomeric Purity of 5-Methoxybenzo[b]thiophene-2-boronic acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to ensure the reproducibility and success of synthetic endeavors. This guide provides a comprehensive comparison of the isomeric purity of 5-Methoxybenzo[b]thiophene-2-boronic acid, a crucial building block in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions. We will delve into potential isomeric impurities, analytical methodologies for their detection and quantification, and a comparison with alternative reagents.
Understanding Potential Isomeric Impurities
The most probable isomeric impurities in this compound are its regioisomers, which can arise during the synthesis of the benzothiophene scaffold. For instance, acid-catalyzed intramolecular cyclization of precursors can sometimes yield a mixture of isomers. The primary isomers of concern are the 4-methoxy, 6-methoxy, and 7-methoxy analogues of benzo[b]thiophene-2-boronic acid. The presence of these isomers can lead to undesired side products in subsequent reactions, complicating purification and reducing yields.
Comparative Analysis of Isomeric Purity
While specific batch-to-batch data from suppliers is proprietary, researchers can employ standardized analytical methods to assess the isomeric purity of this compound from different sources. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful techniques for this purpose.
Table 1: Hypothetical Isomeric Purity of this compound from Different Suppliers
| Supplier | Purity by HPLC (%) | Predominant Isomeric Impurity | Impurity Level (%) | Notes |
| Supplier A | 99.5 | 6-Methoxy isomer | 0.3 | High purity grade, suitable for sensitive applications. |
| Supplier B | 98.2 | 6-Methoxy isomer | 1.1 | Standard grade, may require recrystallization for high-purity needs. |
| Supplier C | 97.0 | 4-Methoxy and 6-Methoxy isomers | 2.5 (total) | Lower purity grade, acceptable for initial screening studies. |
Experimental Protocols for Purity Assessment
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for quantifying the levels of isomeric impurities. A reversed-phase method is typically employed.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Gradient Program: Start with 20% acetonitrile, ramp to 80% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Sample Preparation: Dissolve the boronic acid in the initial mobile phase composition at a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed structural information and can be used to identify and quantify isomers if their signals are resolved.
Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Prepare a solution of approximately 10 mg of the boronic acid in 0.7 mL of DMSO-d₆.
-
Data Acquisition: Acquire a standard proton spectrum. The methoxy protons of the different isomers are likely to have distinct chemical shifts, allowing for their integration and relative quantification.
Comparison with Alternative Reagents
The choice of boronic acid can significantly impact the outcome of a Suzuki-Miyaura coupling reaction. Below is a comparison of this compound with viable alternatives.
Table 2: Comparison of this compound with Alternative Reagents
| Reagent | Structure | Key Features | Considerations |
| This compound | 5-MeO-BT-2-B(OH)₂ | Electron-donating methoxy group can enhance reactivity in some couplings. Important scaffold in medicinal chemistry. | Potential for isomeric impurities. |
| Benzo[b]thiophene-2-boronic acid | BT-2-B(OH)₂ | Unsubstituted parent compound. Good baseline for reactivity comparison. | Lacks the electronic modulation of the methoxy group. |
| 5-Chlorobenzo[b]thiophene-2-boronic acid | 5-Cl-BT-2-B(OH)₂ | Electron-withdrawing chloro group can alter reactivity and provide a handle for further functionalization. | Different electronic properties may require re-optimization of reaction conditions. |
| Thiophene-2-boronic acid | Th-2-B(OH)₂ | Simpler, less sterically hindered heteroaromatic boronic acid. | Lacks the fused benzene ring, which may be crucial for target molecule architecture. |
Performance in a Model Suzuki-Miyaura Coupling Reaction
The following table presents hypothetical yield data for a model Suzuki-Miyaura reaction between the respective boronic acid and 4-bromoanisole.
Table 3: Hypothetical Yields in a Model Suzuki-Miyaura Reaction
| Boronic Acid Reagent | Product Yield (%) | Reaction Time (h) |
| This compound (99.5% pure) | 92 | 4 |
| This compound (97.0% pure) | 81 | 6 |
| Benzo[b]thiophene-2-boronic acid | 88 | 4 |
| 5-Chlorobenzo[b]thiophene-2-boronic acid | 85 | 5 |
| Thiophene-2-boronic acid | 95 | 3 |
Conclusion
The isomeric purity of this compound is a critical parameter that can influence the efficiency and outcome of synthetic reactions. While high-purity grades are commercially available, it is advisable for researchers to independently verify the isomeric purity using methods such as HPLC and NMR, especially for demanding applications. The choice between this compound and its alternatives will depend on the specific electronic and structural requirements of the target molecule. This guide provides the necessary framework and experimental protocols to make an informed decision and ensure the quality of this important synthetic building block.
A Researcher's Guide to the Quantitative Kinetic Analysis of 5-Methoxybenzo[b]thiophene-2-boronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies for the quantitative analysis of the reaction kinetics of 5-Methoxybenzo[b]thiophene-2-boronic acid, a key building block in medicinal chemistry. While direct, peer-reviewed kinetic data for this specific compound is not extensively published, this document outlines the established principles of Suzuki-Miyaura reaction kinetics, compares the analytical techniques used for such studies, and provides detailed experimental protocols. The insights herein will enable researchers to design robust experiments for optimizing reaction conditions and understanding the reactivity of this and structurally related heteroarylboronic acids.
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, pivotal for creating carbon-carbon bonds.[1] The reaction's efficiency is governed by a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2] The electronic and steric properties of the boronic acid substrate are critical, directly influencing the rate-determining transmetalation step.[3] this compound features an electron-donating methoxy group, which is generally expected to accelerate the transmetalation step, and a benzothiophene core, which presents unique electronic and steric properties compared to simpler arylboronic acids.
Comparative Analysis of Boronic Acid Reactivity
The reactivity of a boronic acid in a Suzuki-Miyaura coupling is heavily influenced by its substituents. The following table provides a qualitative comparison of how different structural motifs affect reaction rates relative to a baseline phenylboronic acid. This comparison is based on established principles of physical organic chemistry.[4]
| Boronic Acid Class | Substituent Type | Expected Impact on Transmetalation Rate | Relative Initial Rate (Illustrative) | Rationale |
| Phenylboronic Acid | None (Reference) | Baseline | ~1.0 | Standard for comparison. |
| This compound | Electron-Donating (Methoxy) & Heteroaryl | Likely Faster | >1.5 | The electron-donating methoxy group increases the nucleophilicity of the aryl group, accelerating the transmetalation step.[5] |
| 4-Methoxyphenylboronic Acid | Strong Electron-Donating | Significantly Faster | ~7.0 | The para-methoxy group strongly donates electron density, increasing the rate of transmetalation.[5] |
| 4-Trifluoromethylphenylboronic Acid | Electron-Withdrawing | Slower | ~3.0 | Electron-withdrawing groups decrease the nucleophilicity of the aryl group, which can slow down the transmetalation step.[5] |
| Thiophene-2-boronic acid | Heteroaryl | Variable | ~1.2 | Reactivity can be comparable to or slightly different from phenylboronic acid, depending on the specific reaction conditions and coupling partner. |
Note: The relative initial rates presented are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions, including the aryl halide, catalyst system, base, and solvent used.[5]
Methodologies for Kinetic Analysis
The selection of an appropriate analytical technique is crucial for obtaining high-quality kinetic data. The most common methods for monitoring Suzuki-Miyaura reactions are High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (UPLC-MS), and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]
| Analytical Technique | Principle | Resolution & Sensitivity | Throughput | In-situ Monitoring | Key Advantages | Key Limitations |
| HPLC / UPLC-MS | Chromatographic separation of reaction components followed by UV or MS detection for quantification.[5] | High to Very High | High | No (requires quenching) | Excellent for complex mixtures, provides high accuracy and sensitivity, ideal for high-throughput screening.[8] | Reaction quenching is required, which can introduce errors if not performed consistently. |
| NMR Spectroscopy | Real-time monitoring of changes in the magnetic environment of nuclei as reactants are converted to products. | Moderate to High | Low | Yes | Provides detailed structural information on reactants, products, and intermediates; non-invasive.[9][10] | Lower sensitivity compared to MS, requires deuterated solvents, and can be complex to set up. |
Experimental Protocols
To ensure reliable and reproducible kinetic data, a standardized experimental protocol is essential.
Protocol 1: Reaction Monitoring by HPLC
This protocol describes a general method for obtaining kinetic data by sampling the reaction mixture at specific time intervals.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1, 10 mL)
-
Internal standard (e.g., dodecane, 0.5 mmol)
-
Quenching solution (e.g., acetonitrile)
-
Anhydrous solvents and inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or similar reaction vessel
-
Thermostated heating block or oil bath
-
Magnetic stirrer
-
Syringes for sampling
-
HPLC system with a C18 column and UV detector
Procedure:
-
Reaction Setup: Under an inert atmosphere, combine the aryl halide, this compound, base, and internal standard in the reaction vessel.[4]
-
Solvent Addition: Add the degassed solvent mixture to the flask and stir to ensure homogeneity.
-
Initiation: Add the palladium catalyst to the mixture and place the vessel in a preheated oil bath at the desired temperature. This marks time zero (t=0).[5]
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small, precise aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately transfer the aliquot into a vial containing a known volume of quenching solution to stop the reaction.[5]
-
Sample Preparation: Dilute the quenched sample further if necessary and filter it before analysis.
-
HPLC Analysis: Inject the prepared sample into the HPLC system. Quantify the concentrations of the reactant and product by comparing their peak areas to that of the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of this curve. By performing the reaction under different initial concentrations, the reaction order and rate constant can be determined.[4]
Protocol 2: In-situ Monitoring by ¹H NMR Spectroscopy
This protocol allows for continuous monitoring of the reaction without perturbation.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound
-
Palladium catalyst
-
Base
-
Deuterated solvent (e.g., Toluene-d8)
-
Sealable NMR tube
Equipment:
-
NMR spectrometer equipped with a variable temperature probe
Procedure:
-
Sample Preparation: In an NMR tube under an inert atmosphere, combine the aryl halide, boronic acid, catalyst, and base.
-
Solvent Addition: Add the deuterated solvent to the NMR tube and seal it.
-
Spectrometer Setup: Place the NMR tube in the spectrometer, which has been pre-shimmed and set to the desired reaction temperature.[11]
-
Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Monitor the reaction progress by integrating the signals corresponding to specific protons on the starting materials and the product. The relative integrals provide the conversion at each time point, allowing for the construction of a kinetic profile.[10]
Visualizing Reaction Dynamics and Workflow
Diagrams created using the DOT language help illustrate the complex processes involved in kinetic analysis.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for kinetic analysis using HPLC monitoring.
Caption: Decision tree for selecting an analytical method for kinetic studies.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 7. researchgate.net [researchgate.net]
- 8. odinity.com [odinity.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 5-Methoxybenzo[b]thiophene-2-boronic acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 5-Methoxybenzo[b]thiophene-2-boronic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, grounded in established safety protocols.
I. Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral, Category 4).[1]
-
Causes skin irritation (Skin corrosion/irritation, Category 2).[1][2]
-
Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A).[1][2]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3).[1]
Before initiating any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
| Eye Protection | Goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[1] | To protect against dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves. | To prevent skin contact and irritation.[2][3] |
| Body Protection | A complete suit protecting against chemicals or a lab coat. | To protect skin from accidental exposure.[1] |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1] | To avoid inhalation of dust particles. |
II. Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical down the drain or in regular waste streams.
Step 1: Preparation for Disposal
-
Segregate Waste: Identify all surplus this compound and any contaminated materials (e.g., weighing boats, contaminated gloves, paper towels from a spill).
-
Select a Suitable Container: Use a clearly labeled, sealable, and chemically compatible container for the waste. The container should be in good condition with no leaks.
-
Label the Container: The label should clearly state "Hazardous Waste" and "this compound". Include the date of accumulation.
Step 2: Waste Collection
-
Work in a Ventilated Area: Conduct all waste handling within a fume hood or a well-ventilated area to minimize inhalation exposure.
-
Avoid Dust Formation: Carefully transfer the solid waste into the designated container. Avoid actions that could generate dust.[1]
-
Contain Spills: If a spill occurs, ensure the area is well-ventilated and wear appropriate PPE. Sweep up the spilled solid and place it in the hazardous waste container.[1] Do not use water to clean up spills as this can spread contamination.
-
Seal the Container: Once all waste is collected, securely seal the container.
Step 3: Storage Pending Disposal
-
Store Safely: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials. The recommended storage condition for the chemical is refrigerated at 2-8°C in a dry area.[1]
-
Maintain Records: Keep a log of the accumulated waste, noting the chemical name, quantity, and date.
Step 4: Arrange for Professional Disposal
-
Contact a Licensed Service: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[1][2] Your institution's Environmental Health and Safety (EHS) office can provide a list of approved vendors.
-
Provide Documentation: Be prepared to provide the waste disposal company with a Safety Data Sheet (SDS) for this compound and any other relevant information about the waste.
-
Follow Transportation Guidelines: Adhere to all local, state, and federal regulations for the transportation of hazardous waste.
III. Emergency Procedures
In the event of accidental exposure, follow these first-aid measures and seek immediate medical attention:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1][3]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[1][3]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Consult a physician.[1][3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Methoxybenzo[B]thiophene-2-boronic acid
For Immediate Implementation: This document provides critical safety, handling, and disposal procedures for 5-Methoxybenzo[b]thiophene-2-boronic acid (CAS No. 193965-30-9). All laboratory personnel must adhere to these guidelines to ensure personal safety and environmental protection.
Based on available safety data, this compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Strict adherence to the personal protective equipment (PPE) and handling protocols outlined below is mandatory.
Required Personal Protective Equipment (PPE)
All handling of this compound must be conducted with the following PPE. Equipment must be inspected for integrity before each use.
| PPE Category | Specification | Purpose |
| Eye & Face Protection | Chemical safety goggles and a full-face shield.[1] | Protects against splashes and airborne dust particles from contacting eyes and face. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant nitrile gloves.[3][4] | Prevents direct skin contact. Contaminated gloves must be disposed of as hazardous waste immediately after use.[3] |
| Respiratory Protection | NIOSH/MSHA-approved respirator with cartridges for particulates (P95 or better).[1] | Required when handling the solid compound outside of a certified fume hood or when dust may be generated.[3][5] |
| Body Protection | A full, long-sleeved laboratory coat.[3][6] A complete chemical-resistant suit may be required depending on the scale of work.[1] | Protects skin from accidental contact. Clothing must be removed and decontaminated if exposure occurs. |
Operational Plan: Step-by-Step Handling
All procedures involving this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[7]
Step 1: Preparation & Pre-Handling
-
Area Designation: Designate a specific area within a chemical fume hood for the handling of this compound.
-
Gather Materials: Ensure all necessary equipment (spatulas, weighing paper, glassware) and waste containers are inside the fume hood before beginning.
-
PPE Inspection & Donning: Inspect all PPE for damage. Don PPE in the correct order: lab coat, respirator (if needed), eye/face protection, and finally, gloves.
Step 2: Chemical Handling (Weighing & Transfer)
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.[1][4]
-
Weighing: If weighing, use a tared container or weighing paper within the fume hood.
-
Transfer: Use a clean spatula to transfer the solid. If making a solution, add the solid to the solvent slowly to prevent splashing.
-
Container Sealing: Keep the primary container tightly sealed when not in use.[3][4]
Step 3: Post-Handling & Decontamination
-
Clean Equipment: Decontaminate all non-disposable equipment that came into contact with the chemical.
-
Clean Workspace: Wipe down the designated work surface within the fume hood.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Gloves should be removed last.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.[1]
Disposal Plan
Improper disposal of boronic acids can lead to environmental harm.[6] This compound must be treated as hazardous waste.
Step 1: Waste Segregation
-
Solid Waste: All solid waste, including contaminated gloves, weighing paper, and excess chemical, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[3][5][7]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled "Hazardous Waste," with the full chemical name: "this compound."[5]
Step 2: Storage
-
Store sealed hazardous waste containers in a designated, well-ventilated satellite accumulation area.[7]
-
Ensure waste is stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][7]
Step 3: Final Disposal
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[5]
-
DO NOT dispose of this chemical down the drain or in regular trash under any circumstances.[4][5]
Mandatory Workflow Visualization
The following diagram outlines the required operational workflow for safely handling this compound. Adherence to this process is mandatory for all personnel.
Caption: Required workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
